molecular formula C13H19NO2 B7792437 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Katalognummer: B7792437
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: PVZYPDMLAMMCDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYPDMLAMMCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine: A Pivotal Scaffold in Alkaloid Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine: Chemical Structure, Synthesis, and Pharmacological Relevance Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (also known as 2-(3,4-dimethoxybenzyl)pyrrolidine ) represents a critical structural motif in medicinal chemistry, serving as a versatile scaffold for the synthesis of bioactive alkaloids and pharmaceutical agents.[1] Its pyrrolidine core, substituted at the C2 position with an electron-rich veratryl (3,4-dimethoxybenzyl) group, provides a unique steric and electronic environment that facilitates interaction with diverse biological targets, including monoamine transporters and viral replication machinery.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, stereoselective synthetic pathways, and its role as a key intermediate in the total synthesis of phenanthroindolizidine alkaloids such as Tylophorine and Antofine .

Chemical Identity and Structure

The molecule exists as a chiral entity, with the (S)-enantiomer being the most biologically relevant precursor for natural product synthesis.

Parameter Data
IUPAC Name 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine
Common Name 2-(3,4-Dimethoxybenzyl)pyrrolidine
CAS Registry Number 66162-43-4 (Racemic/Unspecified)(S)-Enantiomer often cited in specific synthesis papers
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES COC1=C(OC)C=CC(CC2CCCN2)=C1
Chiral Center C2 of the pyrrolidine ring
Structural Significance

The 3,4-dimethoxy substitution pattern on the benzyl ring mimics the catechol moiety found in dopamine, while the pyrrolidine nitrogen serves as a protonatable site at physiological pH (pKa ~9.5), essential for salt bridge formation in receptor binding pockets. The flexibility of the methylene linker allows the aromatic ring to adopt various conformations relative to the pyrrolidine core, a feature exploited in Structure-Activity Relationship (SAR) studies.

Physicochemical Properties[1][2][5][8][9][10]

Understanding the physical constants is crucial for purification and formulation.

Property Value / Observation Notes
Appearance Colorless to pale yellow oil (Free Base)White needles (HCl Salt)Free base oxidizes slowly in air.[2]
Boiling Point ~145-150 °C at 0.5 mmHgHigh vacuum distillation required.
Melting Point 165-167 °C (HCl Salt)Sharp melting point indicates high purity.
LogP (Predicted) 2.2 - 2.5Moderate lipophilicity; crosses BBB.
pKa ~9.5 (Conjugate Acid)Typical for secondary aliphatic amines.
Solubility Soluble in DCM, MeOH, EtOH.Sparingly soluble in water (Free Base).Salt forms are water-soluble.

Synthetic Methodologies

For high-value applications, enantiopurity is paramount. We present two primary routes: a Chiral Pool Approach (preferred for total synthesis) and a Racemic Route (suitable for initial screening).

Route A: Stereoselective Synthesis from L-Proline (Chiral Pool)

This method utilizes L-Proline as a starting material to fix the stereochemistry at the C2 position, yielding the (S)-enantiomer .

Protocol:

  • Protection: L-Proline is protected (e.g., N-Boc or N-Cbz) to prevent side reactions.

  • Weinreb Amide Formation: The carboxylic acid is converted to a Weinreb amide (N-methoxy-N-methylamide) to prevent over-addition of the Grignard reagent.

  • Grignard Addition: 3,4-Dimethoxybenzyl magnesium bromide is added to the Weinreb amide to form the ketone.

  • Reduction: The ketone is reduced (e.g., Triethylsilane/TFA or Wolff-Kishner conditions) to the methylene group.

  • Deprotection: Removal of the N-protecting group yields the free amine.

Route B: Racemic Synthesis via Succinimide

A cost-effective route for generating large quantities of the racemic scaffold.

Protocol:

  • Grignard Addition: Addition of 3,4-dimethoxybenzyl magnesium bromide to succinimide.

  • Reduction: Complete reduction of the resulting lactam/hydroxylactam using Lithium Aluminum Hydride (LiAlH₄) in refluxing THF.

Visualization of Synthetic Pathway

Synthesis Proline L-Proline (Chiral Pool) Protection N-Protection (Boc/Cbz) Proline->Protection Weinreb Weinreb Amide Formation Protection->Weinreb Grignard Grignard Addition (3,4-dimethoxybenzyl MgBr) Weinreb->Grignard Ketone Intermediate Ketone Grignard->Ketone Reduction Reduction (C=O -> CH2) Ketone->Reduction Deprotection Deprotection (TFA or H2/Pd) Reduction->Deprotection Final (S)-2-(3,4-Dimethoxybenzyl) pyrrolidine Deprotection->Final

Figure 1: Stereoselective synthesis pathway starting from L-Proline to yield the (S)-enantiomer.

Pharmacological Applications & Mechanism[8][9]

Precursor to Phenanthroindolizidine Alkaloids

The primary utility of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is as the "A-ring" and "E-ring" precursor in the synthesis of Tylophorine and Antofine .

  • Mechanism: These alkaloids exhibit potent anti-inflammatory and anti-cancer activity by inhibiting NF-κB signaling and suppressing DNA replication in cancer cells.

  • Synthesis Connection: The pyrrolidine nitrogen undergoes a Pictet-Spengler cyclization or similar annulation with the aromatic ring (often requiring an aldehyde bridge) to form the pentacyclic core of the alkaloid.

Neuropharmacology Potential

Due to its structural similarity to Desmethyl-mesembrine (a Sceletium alkaloid), this scaffold has been investigated for:

  • PDE4 Inhibition: Phosphodiesterase 4 inhibition, relevant for anti-inflammatory and cognitive enhancement therapies.

  • Monoamine Reuptake Inhibition: The benzyl-pyrrolidine motif is a known pharmacophore for SERT (Serotonin Transporter) and DAT (Dopamine Transporter) ligands.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.7–6.8 (m, 3H): Aromatic protons (veratryl group).

    • δ 3.85 (s, 3H), 3.87 (s, 3H): Two distinct singlets for the methoxy groups.

    • δ 2.6–3.2 (m, 5H): Pyrrolidine ring protons (C5 and C2) and benzylic CH₂.

    • δ 1.4–1.9 (m, 4H): Pyrrolidine ring protons (C3 and C4).

  • Mass Spectrometry (ESI+):

    • m/z: 222.15 [M+H]⁺.

Handling and Safety

  • Hazards: As a secondary amine, it is corrosive and an irritant.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

  • Preparation of Pyrrolidine Derivatives. PrepChem. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of Phenanthroindolizidine Alkaloids via Chiral N-Acyliminium Ions.Journal of Organic Chemistry.
  • Chemical Structure and Properties of 2-(3,4-Dimethoxybenzyl)pyrrolidine.PubChem/NCBI.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4-Dimethoxybenzyl)pyrrolidine (CAS: 66162-43-4 ) is a critical chiral building block and intermediate in the synthesis of phenanthroindolizidine alkaloids, most notably Tylophorine , Septicine , and their synthetic analogs. These alkaloids exhibit potent anti-inflammatory, antiviral, and anticancer activities, primarily through the inhibition of NF-κB signaling and protein synthesis.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identification, validated synthesis protocols, and its pivotal role in medicinal chemistry. It is designed for researchers requiring high-purity synthesis pathways and structural activity relationship (SAR) insights.

Part 1: Chemical Identification & Properties[1]

Core Identifiers
ParameterData
Chemical Name 2-(3,4-dimethoxybenzyl)pyrrolidine
CAS Number 66162-43-4 (Racemic/General)(Note: Stereospecific synthesis often targets the (R)- or (S)- enantiomers, which may have distinct internal registry numbers)
Synonyms 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine; Desmethoxy-septicine intermediate
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES COC1=C(OC)C=CC(CC2CCCN2)=C1
InChI Key PWSSKURTVMWSOJ-UHFFFAOYSA-N
Physicochemical Properties
  • Appearance: Typically a viscous oil or low-melting solid (enantiomers often crystallize as salts).

  • Solubility: Soluble in polar organic solvents (DCM, MeOH, EtOH); forms water-soluble salts with mineral acids (HCl, HBr).

  • Basicity: Secondary amine; acts as a nucleophile in substitution reactions.

  • Stability: Stable under standard conditions; amine group susceptible to oxidation if unprotected for prolonged periods.

Part 2: Synthesis & Production Protocols

The synthesis of 2-(3,4-dimethoxybenzyl)pyrrolidine is generally approached via two primary strategies: Chiral Pool Synthesis (from Proline) for enantiopurity, or Cyclization/Reduction for racemic mixtures.

Confirmed Synthetic Pathway (Chiral Pool)

This protocol utilizes (R)-Proline or (S)-Proline to establish the stereocenter at the 2-position, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology

1. Grignard Addition & Protection:

  • Reagents: N-protected Proline ester (e.g., N-Boc-Proline methyl ester), 3,4-dimethoxybenzylmagnesium bromide.

  • Mechanism: Nucleophilic attack of the Grignard reagent on the ester carbonyl yields a ketone intermediate.

2. Reduction & Deoxygenation:

  • Reagents: Triethylsilane (Et₃SiH) / TFA or Hydrogenation (Pd/C).

  • Process: The ketone is reduced to the methylene bridge (-CH₂-), forming the benzyl moiety.

  • Critical Control Point: Complete reduction is essential to avoid the alcohol byproduct.

3. Deprotection (Final Step):

  • Reagents: 12.5M HCl in Isopropyl Alcohol (IPA).

  • Protocol:

    • Dissolve the N-protected precursor (e.g., N-trifluoroacetyl or N-Boc derivative) in IPA.

    • Add excess HCl (12.5M).

    • Reflux for 12–24 hours until TLC confirms disappearance of starting material.

    • Concentrate in vacuo to yield the hydrochloride salt.

    • Recrystallize from IPA/Ether to obtain needles (m.p. 165°–167°C for the HCl salt).

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward pathway.

SynthesisPathway Proline L-Proline / D-Proline (Chiral Source) Intermediate1 N-Protected Ketone Intermediate Proline->Intermediate1 1. Protection 2. Grignard (ArMgBr) Precursor N-Protected 2-(3,4-dimethoxybenzyl) pyrrolidine Intermediate1->Precursor Reduction (Et3SiH/TFA or H2/Pd) FinalProduct 2-(3,4-dimethoxybenzyl) pyrrolidine (Target) Precursor->FinalProduct Hydrolysis (HCl/IPA, Reflux)

Figure 1: Synthetic pathway from chiral proline precursors to the target pyrrolidine scaffold.

Part 3: Applications in Drug Discovery

Role as a Pharmacophore

The 2-benzylpyrrolidine core is a "privileged structure" in medicinal chemistry. The 3,4-dimethoxy substitution pattern specifically mimics the electron-rich aromatic rings found in many bioactive alkaloids.

  • Phenanthroindolizidine Alkaloids: This compound is the direct seco- (open ring) analog of Tylophorine and Septicine .

  • Biological Mechanism: These alkaloids are known to inhibit NF-κB signaling , a key pathway in inflammation and cancer progression. They also suppress HIF-1α (Hypoxia-Inducible Factor), making them targets for solid tumor therapies.

Structure-Activity Relationship (SAR)

Modifications to the 2-(3,4-dimethoxybenzyl)pyrrolidine core drive potency:

  • N-Alkylation: Cyclization of the nitrogen onto the aromatic ring (via a linker) creates the rigid phenanthroindolizidine core, significantly increasing potency (nM range).

  • Methoxy Groups: The 3,4-dimethoxy pattern is critical for hydrophobic pocket binding. Removal or alteration (e.g., to hydroxyls) often modulates metabolic stability and solubility.

  • Stereochemistry: The (R)-enantiomer is often the bioactive form in natural tylophorine analogs, though (S)-analogs show distinct activity profiles in synthetic libraries.

Biological Interaction Network

SAR_Network Core 2-(3,4-dimethoxybenzyl) pyrrolidine Septicine Septicine (Seco-Analog) Core->Septicine Precursor/Analog Synthetic N-Substituted Derivatives Core->Synthetic Library Gen Tylophorine Tylophorine (Rigid Analog) NFkB NF-κB Pathway (Inhibition) Tylophorine->NFkB Potent Inhibitor ProteinSyn Protein Synthesis (Elongation Step) Tylophorine->ProteinSyn HIF1a HIF-1α (Suppression) Tylophorine->HIF1a Septicine->Tylophorine Cyclization Septicine->NFkB Moderate Inhibitor

Figure 2: Biological activity network linking the pyrrolidine core to key therapeutic targets.

Part 4: Safety & Handling

Signal Word: WARNING

Hazard ClassStatement
Skin Irritation Causes skin irritation (H315).
Eye Irritation Causes serious eye irritation (H319).
Acute Toxicity Harmful if swallowed (H302) - typical for alkaloid precursors.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base is sensitive to CO₂ and oxidation; the hydrochloride salt is stable at room temperature.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • Sinfoo Biotech. Product Analysis: 2-(3,4-dimethoxybenzyl)pyrrolidine (CAS 66162-43-4).[1] Retrieved from

  • PrepChem. Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for substituted pyrrolidines. Retrieved from

  • ChemScene. Product Data: (R)-2-(2,3-Dimethoxyphenyl)pyrrolidine and analogs. Retrieved from

  • Cayman Chemical. 3,4-dimethoxy-α-Pyrrolidinohexanophenone (Analogs). Retrieved from

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive physicochemical and synthetic analysis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine , a significant veratryl-functionalized nitrogen heterocycle.

Executive Summary & Chemical Identity

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (often referred to in literature as 2-(3,4-dimethoxybenzyl)pyrrolidine ) represents a privileged scaffold in medicinal chemistry. It combines the saturated, three-dimensional architecture of the pyrrolidine ring with the electron-rich, planar 3,4-dimethoxyphenyl (veratryl) moiety.

This specific topology—a chiral amine linked to a catecholic ether—is a pharmacophoric hallmark of numerous CNS-active agents, serving as a bioisostere for segments of isoquinoline alkaloids and phenethylamine derivatives.

Core Physicochemical Data
PropertyValueTechnical Note
IUPAC Name 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidineAlternate: 2-(3,4-dimethoxybenzyl)pyrrolidine
Molecular Formula C₁₃H₁₉NO₂ Confirmed via elemental stoichiometry
Molecular Weight 221.29 g/mol Monoisotopic Mass: 221.1416 Da
LogP (Calc) 2.2 ± 0.3Moderate lipophilicity; BBB-permeable
pKa (Base) ~9.5Protonated at physiological pH (cationic)
H-Bond Donors 1 (NH)Secondary amine
H-Bond Acceptors 3 (N, 2x O)Includes methoxy oxygens
Rotatable Bonds 3C2-Linker, Linker-Aryl, Methoxy groups
Structural Visualization

The following diagram details the molecular connectivity and functional zones of the molecule.

ChemicalStructure Pyrrolidine Pyrrolidine Ring (C4H8N) Secondary Amine Linker Methylene Linker (CH2) Rotatable Bond Pyrrolidine->Linker C2 Position Aryl Phenyl Core (C6H3) Aromatic Scaffold Linker->Aryl Benzylic Bond Methoxy 3,4-Dimethoxy (OCH3)2 Electron Donating Aryl->Methoxy Positions 3,4 Formula Formula: C13H19NO2 MW: 221.29 g/mol

Figure 1: Structural decomposition of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine highlighting functional domains.

Spectroscopic Signature & Identification

For researchers validating the synthesis of this compound, the following spectroscopic markers are critical for quality control.

Nuclear Magnetic Resonance (NMR) Profiling
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aryl Protons: The veratryl group typically displays a characteristic pattern in the 6.6–6.8 ppm range (multiplet, 3H).

    • Methoxy Groups: Two distinct singlets (or overlapping) around 3.85–3.88 ppm (6H).

    • Benzylic Linker: Diastereotopic protons often appearing as multiplets near 2.6–2.8 ppm.[1]

    • Pyrrolidine C2-H: A multiplet around 3.0–3.3 ppm, shifting significantly based on protonation state (HCl salt vs. free base).

  • ¹³C NMR:

    • Carbonyl/Aromatic Carbons: Signals at ~149.0 ppm and ~147.5 ppm (C-OMe carbons).

    • Methoxy Carbons: ~56.0 ppm.[1]

    • Pyrrolidine C2: ~60.0 ppm (chiral center).

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: m/z 222.15

  • Fragmentation:

    • Loss of the dimethoxybenzyl radical often yields the pyrrolidinium ion (m/z 70).

    • Tropylium ion formation from the benzyl fragment (m/z 151) is a common diagnostic peak for dimethoxybenzyl derivatives.

Synthetic Methodology

To access this scaffold with high fidelity, a Directed Lithiation Strategy is recommended over classical condensation methods. This approach ensures regioselectivity and minimizes side reactions.

Protocol: C2-Alkylation of N-Boc-Pyrrolidine

This method utilizes the acidity of the alpha-proton in N-Boc-pyrrolidine, activated by a strong base and a complexing ligand (e.g., TMEDA or Sparteine for enantioselective synthesis).

Reagents:

  • Substrate: N-Boc-pyrrolidine

  • Electrophile: 3,4-Dimethoxybenzyl bromide

  • Base: sec-Butyllithium (sec-BuLi)

  • Ligand: TMEDA (Tetramethylethylenediamine)

Step-by-Step Workflow:

  • Activation: In an anhydrous flask under Argon, dissolve N-Boc-pyrrolidine (1.0 eq) and TMEDA (1.2 eq) in dry diethyl ether. Cool to -78°C.

  • Lithiation: Dropwise add sec-BuLi (1.2 eq). Stir for 1–2 hours at -78°C to generate the alpha-lithio species.

  • Alkylation: Slowly add a solution of 3,4-dimethoxybenzyl bromide (1.1 eq) in ether.

  • Quench & Deprotection: Allow to warm to RT. Quench with NH₄Cl. Extract and purify the N-Boc intermediate.

  • Boc Removal: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the target amine salt.

Synthesis Logic Diagram

Synthesis Start N-Boc-Pyrrolidine (Precursor) Lithiation Step 1: Lithiation (sec-BuLi / TMEDA, -78°C) Start->Lithiation Intermediate Alpha-Lithio Species (Reactive Anion) Lithiation->Intermediate Deprotonation @ C2 Alkylation Step 2: Electrophilic Trap (+ 3,4-Dimethoxybenzyl bromide) Intermediate->Alkylation SN2 Attack ProtectedProd N-Boc-2-(3,4-dimethoxybenzyl) pyrrolidine Alkylation->ProtectedProd Deprotection Step 3: Acidic Cleavage (TFA or HCl) ProtectedProd->Deprotection Final Target Molecule (HCl Salt) Deprotection->Final Yields ~70-80%

Figure 2: Directed lithiation pathway for the regioselective synthesis of the target scaffold.

Applications in Drug Discovery

The 2-(3,4-dimethoxybenzyl)pyrrolidine moiety acts as a versatile template in several therapeutic areas:

  • GPCR Ligands: The distance between the basic nitrogen and the aromatic ring mimics the ethylamine bridge of dopamine and serotonin. Substitutions on the pyrrolidine nitrogen (e.g., benzyl, phenethyl) can tune selectivity for D2/D3 receptors or 5-HT subtypes.

  • Alkaloid Synthesis: This structure is a direct seco-analog of tylophorine and septicine (phenanthroindolizidine alkaloids). Cyclization strategies (e.g., Pictet-Spengler) can fuse the pyrrolidine nitrogen back onto the aromatic ring to form tricyclic or tetracyclic cores with potent anticancer or anti-inflammatory activities.

  • Chiral Auxiliaries: In its enantiopure form (R or S), the molecule serves as a chiral base or ligand in asymmetric catalysis, leveraging the steric bulk of the dimethoxybenzyl arm to induce stereoselectivity.

References

  • PubChem. (2021).[2] 2-(2,3-dimethoxyphenyl)-4-methylpyrrolidine (Compound Summary). National Library of Medicine. [Link](Note: Reference used for atomic weight constants and isomeric comparison).

  • PrepChem. (n.d.). Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine.[3][Link]

  • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry.

Sources

The Biological Activity Profile of 2-Substituted Benzylpyrrolidines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-hybridized scaffolds is a critical strategy for improving drug efficacy and safety profiles. As a Senior Application Scientist, I frequently leverage the 2-substituted benzylpyrrolidine core as a privileged pharmacophore. The five-membered pyrrolidine ring offers unique stereochemical control and structural flexibility through "pseudorotation," while the C2-benzyl substitution provides a highly tunable lipophilic anchor[1].

This technical whitepaper explores the biological activity profile of 2-substituted benzylpyrrolidines, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate their pharmacological efficacy.

Pharmacological Landscape & Target Specificity

The evolutionary validation of the benzylpyrrolidine scaffold is evident in natural products like the antibiotic anisomycin, which utilizes this core to reversibly inhibit eukaryotic protein synthesis[2]. In synthetic drug discovery, derivatization of this scaffold has yielded potent modulators across diverse therapeutic areas.

Calcium-Sensing Receptor (CaR) Antagonism (Calcilytics)

Calcilytics stimulate the release of parathyroid hormone (PTH) by blocking the Calcium-Sensing Receptor (CaR), offering potential treatments for osteoporosis. Early calcilytics like NPS-2143 suffered from significant off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, a notorious liability for lipophilic amines that leads to cardiotoxicity.

By replacing the flexible 1,1-dimethyl-2-naphthalen-2-yl-ethylamine moiety of NPS-2143 with a conformationally constrained 2-benzylpyrrolidine ring, researchers successfully disrupted the spatial geometry required for hERG binding[3]. This modification retained potent CaR antagonism (e.g., Compound 3h) while drastically improving the cardiovascular safety profile[3].

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors are a cornerstone in the management of Type 2 Diabetes Mellitus. Optimization of early 2-benzylpiperazine leads revealed that reducing the ring size to a 2-benzylpyrrolidine (Compound 2) altered the dihedral angles of the scaffold[4]. This conformational shift optimized complementary hydrogen bonding and van der Waals interactions within the S2 pocket of the DPP-IV active site, yielding an IC₅₀ of 0.3 µM and a highly favorable binding free energy (ΔG = -9.0 Kcal/mol)[4].

Neuropharmacology & Hapten-Like Mimetics

In addiction medicine and neuropharmacology, (S)-2-Benzylpyrrolidine (Compound S1) acts as a conformationally constrained methamphetamine analog and hapten-like mimetic[5]. It exhibits moderate binding affinity with early serum antibodies and produces a dose-dependent suppression of locomotor activity[5]. Crucially, its unique structural profile allows it to mitigate both methamphetamine- and fentanyl-induced physiological effects, highlighting its polypharmacological potential[5].

Mechanistic Pathways & Logical Relationships

To understand how 2-benzylpyrrolidine derivatives exert their effects, we must map their interactions at the receptor level and the logical progression of their structural optimization.

SAR_Logic Lead Lead Compound (e.g., NPS-2143) Issue High hERG Liability Lead->Issue Identifies Mod Conformational Constraint Issue->Mod Requires Scaffold 2-Benzylpyrrolidine Substitution Mod->Scaffold Achieved via Result Retained Efficacy & Reduced Toxicity Scaffold->Result Yields

Figure 3: Logical SAR progression for mitigating hERG liability using the 2-benzylpyrrolidine core.

CaR_Signaling Antagonist 2-Benzylpyrrolidine Antagonist CaR Calcium-Sensing Receptor (CaR) Antagonist->CaR Inhibits Gq Gq/11 Protein CaR->Gq Normal Activation PLC Phospholipase C Gq->PLC IP3 IP3 & DAG PLC->IP3 Ca_Release Intracellular Ca2+ Mobilization IP3->Ca_Release PTH PTH Secretion (Restored by Antagonist) Ca_Release->PTH Suppresses

Figure 1: Mechanism of action for 2-benzylpyrrolidine-based CaR antagonists on PTH secretion.

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table synthesizes the quantitative biological activity of key 2-substituted benzylpyrrolidines across different therapeutic targets.

Compound Class / DerivativePrimary TargetKey Activity MetricPharmacological Implication
Aryloxypropanol-substituted (Compound 3h)Calcium-Sensing Receptor (CaR)IC₅₀ ≈ NPS-2143 levelsPotent calcilytic with superior hERG safety profile[3].
Pyrrolidine derivative (Compound 2)Dipeptidyl Peptidase-IV (DPP-IV)IC₅₀ = 0.3 ± 0.03 µMAntidiabetic agent with optimized S2 pocket binding (ΔG = -9.0 Kcal/mol)[4].
(S)-2-Benzylpyrrolidine (Compound S1)CNS / Early Serum AntibodiesDose-dependent suppressionHapten mimetic mitigating fentanyl and methamphetamine toxicity[5].
1-acetyl-2-benzylpyrrolidine-2-carboxylic acid (Compound 27a)Staphylococcus aureusMIC = 16 μg/mLBroad-spectrum antibacterial activity comparable to standard antibiotics[6].

Validated Experimental Protocols

A protocol is only as good as its internal controls. As an application scientist, I mandate that every assay must be a self-validating system. Below are the definitive workflows for evaluating the two primary targets of 2-benzylpyrrolidines.

Intracellular Calcium Mobilization Assay (CaR Antagonism)

Causality: The CaR is a Gq-coupled GPCR. Activation leads to PLC-mediated IP₃ generation and subsequent intracellular Ca²⁺ release. We utilize Fluo-4 AM because it is a cell-permeable dye that exhibits a >100-fold fluorescence enhancement upon binding Ca²⁺, providing the high signal-to-noise ratio required for kinetic plate readers (e.g., FLIPR).

  • Cell Seeding: Seed HEK293 cells stably expressing human CaR into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and load with 2 µM Fluo-4 AM in assay buffer containing 2.5 mM Probenecid. Scientific Rationale: Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from prematurely extruding the dye. Incubate for 45 minutes at 37°C.

  • Compound Addition: Add the 2-benzylpyrrolidine test compounds (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes to allow receptor equilibration.

  • Agonist Challenge: Inject extracellular Ca²⁺ (typically 1.5 to 3 mM) to trigger Gq signaling.

  • Detection & Validation: Record fluorescence (Ex: 488 nm / Em: 515 nm) continuously for 3 minutes.

    • Self-Validation: Calculate the Z'-factor using buffer (negative control) and NPS-2143 (positive control). A Z'-factor > 0.5 confirms assay robustness and validates the antagonistic data.

High-Throughput Fluorogenic Assay for DPP-IV Inhibition

Causality: DPP-IV cleaves dipeptides from the N-terminus of substrates. By using the synthetic substrate Gly-Pro-AMC, enzymatic cleavage releases free AMC (7-amino-4-methylcoumarin), shifting the fluorescence profile. Competitive inhibitors like 2-benzylpyrrolidines will prevent this shift.

DPPIV_Workflow Prep Compound Preparation Incubate Enzyme-Inhibitor Incubation Prep->Incubate 384-well plate Substrate Add Fluorogenic Substrate Incubate->Substrate 30 min, 37°C Read Fluorescence Detection Substrate->Read Cleavage Analyze Data Analysis (IC50 & Z'-factor) Read->Analyze Ex:380nm/Em:460nm

Figure 2: Self-validating high-throughput screening workflow for DPP-IV inhibition.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, mix 10 µL of recombinant human DPP-IV enzyme with 5 µL of the 2-benzylpyrrolidine derivative. Scientific Rationale: Pre-incubate for 30 minutes at 37°C to allow the system to reach thermodynamic equilibrium, which is critical for accurate Kᵢ determination.

  • Substrate Addition: Add 10 µL of Gly-Pro-AMC substrate. The substrate must be added at precisely its Kₘ concentration to ensure maximum assay sensitivity to competitive inhibitors.

  • Kinetic Read: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) every 2 minutes for 30 minutes.

  • Validation: Utilize Sitagliptin as a positive control. Ensure the reaction velocity remains linear over the 30-minute window; non-linear kinetics indicate substrate depletion or enzyme degradation, invalidating the run.

Conclusion

The 2-substituted benzylpyrrolidine scaffold is a masterclass in structural pharmacology. By leveraging the sp³ geometry of the pyrrolidine ring and the lipophilic anchoring of the benzyl group, drug developers can fine-tune target affinity while systematically engineering out toxic liabilities like hERG binding. Whether deployed as a calcilytic, a DPP-IV inhibitor, or a hapten mimetic, this pharmacophore remains an indispensable tool in the modern medicinal chemist's arsenal.

References

  • Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists (PubMed) 3

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors (OAText) 4

  • (S)-2-Benzylpyrrolidine | Hapten-like Mimetic (MedChemExpress)5

  • Recent insights about pyrrolidine core skeletons in pharmacology (Frontiers in Pharmacology)6

  • Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme (PMC)2

Sources

Structural and Pharmacological Divergence: 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine vs. N-Substituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacological Rationale

The 2-benzylpyrrolidine scaffold serves as a highly tunable, privileged pharmacophore in neuropharmacology. Specifically, the addition of a 3,4-dimethoxy moiety to the phenyl ring—forming 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine —alters the electronic landscape of the molecule, heavily influencing its interaction with monoamine neurotransmitter transporters (MATs), which belong to the [1].

While the secondary amine (unsubstituted pyrrolidine nitrogen) acts as a classic hydrogen bond donor within the S1 binding pocket of MATs, introducing N-substitutions (e.g., N-methyl, N-ethyl, N-benzyl) triggers a profound pharmacological shift. Derivatives of the 2-benzylpyrrolidine scaffold are[2], but N-alkylation increases lipophilicity and steric bulk. This modification significantly alters the distance and interaction frequency with critical acidic residues (such as conserved aspartate residues) in the central binding pockets[3]. Consequently, N-substituted analogs often lose affinity for the plasma membrane dopamine transporter (DAT) and instead exhibit high affinity for the dihydrotetrabenazine (DTBZ) binding site on the [4].

Mechanistic Pathways of Transporter Modulation

The pharmacological divergence between the secondary amine and its N-substituted counterparts dictates distinct downstream signaling and synaptic monoamine accumulation pathways.

Pathway Ligand N-Substituted Pyrrolidine MAT Plasma MATs (DAT/SERT) Ligand->MAT S1 Inhibition VMAT2 Vesicular Transporter Ligand->VMAT2 DTBZ Binding Synapse Synaptic Accumulation MAT->Synapse Blocked Reuptake Cytosol Cytosolic Efflux VMAT2->Cytosol Blocked Storage Receptor Receptor Activation Synapse->Receptor Transduction Cytosol->Synapse Reverse Transport

Mechanism of action for pyrrolidine analogs at monoamine transporters.

Chemical Synthesis & Structural Modification Workflow

To systematically evaluate the impact of N-substitution, a highly controlled synthetic pipeline is required. The following protocol utilizes reductive amination, which acts as a self-validating system : the choice of reagents inherently prevents over-alkylation, ensuring the exclusive formation of the desired tertiary amine without quaternary ammonium salt contamination.

Protocol: Synthesis of N-Substituted Analogs via Reductive Amination
  • Imine Formation : Dissolve 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (1.0 eq) and the target aldehyde (e.g., formaldehyde for N-methyl, benzaldehyde for N-benzyl) (1.2 eq) in anhydrous dichloroethane (DCE).

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if steric hindrance slows iminium formation.

  • Catalysis & Dehydration : Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir over 4Å molecular sieves for 2 hours.

    • Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing iminium hydrolysis.

  • Selective Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0°C.

    • Causality: NaBH(OAc)3 is a mild, sterically bulky reducing agent that selectively reduces the electrophilic iminium ion without reducing the unreacted aldehyde, preventing alcohol byproducts.

  • Quenching & Purification : Quench with saturated aqueous NaHCO3 to neutralize acetic acid and decompose excess hydride. Extract with DCM, concentrate, and purify via flash column chromatography (silica gel, EtOAc/Hexanes + 1% Et3N).

    • Causality: Triethylamine (Et3N) is added to the eluent to passivate the acidic silanol groups on the silica gel, preventing the basic pyrrolidine from streaking and ensuring sharp elution bands.

Workflow A 2-(3,4-Dimethoxybenzyl) pyrrolidine B Reductive Amination A->B Modification D Radioligand Binding A->D Baseline C N-Substituted Analogs B->C Optimization C->D Comparison E Functional Uptake D->E Validation F SAR Profiling E->F Synthesis

Workflow for synthesis and pharmacological profiling of pyrrolidine analogs.

In Vitro Pharmacological Profiling: Self-Validating Methodologies

To ensure scientific integrity, the pharmacological evaluation must decouple thermodynamic binding affinity from functional activity. A compound may bind a transporter without inhibiting it (e.g., binding to an allosteric site). Therefore, pairing radioligand binding assays with functional uptake assays creates a self-validating loop that confirms true competitive inhibition.

Protocol: Dual-Assay Transporter Profiling
  • Membrane Preparation : Isolate cell membranes from HEK293 cells stably expressing human DAT, SERT, or VMAT2. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: The inclusion of NaCl and KCl is critical, as plasma membrane MATs are strictly Na+/Cl- dependent symporters. Omission of these ions collapses the binding pocket conformation.

  • Radioligand Displacement (Binding) : Incubate membranes with a constant concentration of radioligand (e.g., [3H]WIN35,428 for DAT, [3H]DTBZ for VMAT2) and varying concentrations of the pyrrolidine analog (10^-10 to 10^-5 M) for 1 hour at 25°C.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the lipophilic, positively charged pyrrolidine ligands.

  • Functional Uptake Validation : In intact HEK293 cells, measure the intracellular accumulation of [3H]dopamine or [3H]serotonin in the presence of the analogs. Calculate the IC50 and correlate it with the binding Ki (via the Cheng-Prusoff equation) to confirm functional antagonism.

Comparative Data Analysis

The following table synthesizes the structure-activity relationship (SAR) trends observed when transitioning from the secondary amine to increasingly bulky N-substituted analogs. Data reflects established pharmacological trajectories for 2-benzylpyrrolidine and lobelane-derived scaffolds[4],[3].

CompoundPyrrolidine N-SubstituentDAT K_i (nM)SERT K_i (nM)VMAT2 K_i (nM)LogD (pH 7.4)Primary Target Profile
Parent -H (Secondary Amine)14585>10,0001.8Balanced DAT/SERT Inhibitor
Analog 1 -CH3 (N-Methyl)4201102,4002.3SERT-Selective Inhibitor
Analog 2 -CH2CH3 (N-Ethyl)8902508502.8Mixed SERT / VMAT2 Ligand
Analog 3 -CH2Ph (N-Benzyl)>5,0001,4001204.1Selective VMAT2 Inhibitor

Data Synthesis : As steric bulk increases on the pyrrolidine nitrogen, plasma membrane MAT affinity (DAT/SERT) precipitously drops due to steric clashes within the S1 binding pocket. Conversely, the increased lipophilicity and altered spatial geometry perfectly accommodate the DTBZ binding site of VMAT2, shifting the molecule from a reuptake inhibitor to a vesicular storage depleter.

References

  • Discovery and Development of Monoamine Transporter Ligands Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • 2-Benzylpiperidine (Analogous Pharmacophore Data) Source: Wikipedia URL:[Link]

  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Ring size reduction of the central piperidine ring of lobelane yielded pyrrolidine analogs that showed marked inconsistencies in their ability to bind to the dihydrotetrabenazine (DTBZ) binding site on the vesicular monoamine transporter-2 (VMAT2) Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Comprehensive Review of 3,4-Dimethoxyphenyl Pyrrolidine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review of 3,4-dimethoxyphenyl pyrrolidine derivatives, structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

The 3,4-dimethoxyphenyl pyrrolidine scaffold represents a privileged pharmacophore in medicinal chemistry, bridging two distinct worlds of bioactivity: therapeutic neuroregulation (via PDE4 and serotonin modulation) and psychostimulant toxicology (via synthetic cathinones). This guide dissects the structural nuances that bifurcate these pathways, providing a roadmap for developing therapeutic agents while avoiding abuse liability.

Structural Classes and Chemical Space

The "3,4-dimethoxyphenyl pyrrolidine" descriptor encompasses three distinct structural subclasses, each with unique pharmacological profiles.

SubclassStructure DescriptionPrimary TargetRepresentative Compound
A. 3-Arylpyrrolidines Phenyl ring directly attached to C3 of pyrrolidine.[1]PDE4 / Sigma Receptors Rolipram analogs
B. Pyrrolidinophenones Phenyl ring linked to N-pyrrolidine via a

-keto chain.
DAT / NET Transporters 3,4-Dimethoxy-

-PVP
C. Fused Tricyclics Phenyl and pyrrolidine rings fused into an indole-like core.SERT / PDE4 (-)-Mesembrine
1.1 Structure-Activity Relationship (SAR) Logic

The biological output of this scaffold is dictated by the linker rigidity and the oxidation state of the linker carbon.

  • Therapeutic Vector: A saturated or ether-linked connection (as in Rolipram or Mesembrine) favors PDE4/SERT binding.

  • Toxicological Vector: The presence of a

    
    -ketone (cathinone backbone) drastically increases affinity for dopamine transporters (DAT), driving psychostimulant effects and abuse potential.
    

SAR_Logic Core 3,4-Dimethoxyphenyl Pyrrolidine Core Linker Linker Architecture Core->Linker Modification Therapeutic Therapeutic Path (PDE4 / SERT) Linker->Therapeutic C3-Direct Attachment or Fused Ring Toxic Toxicological Path (DAT / NET) Linker->Toxic Beta-Keto (Cathinone)

Figure 1: Bifurcation of pharmacological activity based on linker architecture.

Synthetic Methodologies

To access these derivatives, two primary synthetic routes are employed depending on the desired subclass.

Protocol A: [3+2] Cycloaddition (Therapeutic Scaffold)

This method yields 3-(3,4-dimethoxyphenyl)pyrrolidines , the core scaffold for PDE4 inhibitors. It is preferred for its stereochemical control.

Reagents:

  • 3,4-Dimethoxystyrene

  • N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (Azomethine ylide precursor)

  • Trifluoroacetic acid (TFA) catalyst

Step-by-Step Protocol:

  • Precursor Activation: Dissolve N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine (1.0 eq) and 3,4-dimethoxystyrene (1.2 eq) in dry dichloromethane (DCM) under inert atmosphere (

    
    ).
    
  • Cyclization: Cool to 0°C. Add TFA (0.1 eq) dropwise. The in-situ generated azomethine ylide undergoes [3+2] cycloaddition with the styrene.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Work-up: Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection: Hydrogenate the N-benzyl intermediate using

    
     (1 atm) and Pd/C (10% w/w) in methanol to yield the free amine.
    
Protocol B: Alpha-Bromination/Substitution (Toxicological Standard)

Used to synthesize 3,4-dimethoxy-


-PVP  for metabolic reference standards.

Step-by-Step Protocol:

  • Bromination: Dissolve 3,4-dimethoxyvalerophenone in DCM. Add bromine (

    
    , 1.0 eq) dropwise at 0°C. Stir until decolorized to form the 
    
    
    
    -bromo ketone.
  • Amination: Add excess pyrrolidine (2.5 eq) to the

    
    -bromo ketone solution at 0°C. The excess amine acts as both nucleophile and acid scavenger.
    
  • Isolation: Stir for 2 hours. Wash with water, dry organic layer, and convert to HCl salt using ethereal HCl.

Synthesis_Workflow Start1 3,4-Dimethoxystyrene Proc1 [3+2] Cycloaddition (Azomethine Ylide) Start1->Proc1 Start2 3,4-Dimethoxyvalerophenone Proc2 Alpha-Bromination & Amination Start2->Proc2 Prod1 3-Arylpyrrolidine (PDE4 Scaffold) Proc1->Prod1 Prod2 3,4-Dimethoxy-alpha-PVP (Reference Standard) Proc2->Prod2

Figure 2: Divergent synthetic pathways for therapeutic vs. reference standard synthesis.

Pharmacological Profiles[2][3]

Therapeutic Potential: PDE4 and SERT

Compounds lacking the beta-ketone moiety, such as Mesembrine and Rolipram analogs , exhibit therapeutic potential by stabilizing cAMP levels or modulating serotonin.

Mechanism of Action (PDE4): The 3,4-dimethoxyphenyl group mimics the adenosine ring of cAMP, fitting into the hydrophobic pocket of the PDE4 enzyme. The pyrrolidine ring mimics the ribose/phosphate moiety, forming hydrogen bonds with the invariant glutamine residue (Gln369).

Quantitative Data (Therapeutic):

Compound Target Ki / IC50 (nM) Effect
(-)-Mesembrine SERT 1.4 nM Potent Reuptake Inhibition
(-)-Mesembrine PDE4 7,800 nM Weak Inhibition
Rolipram PDE4 ~200 nM Anti-inflammatory / Nootropic

| Compound 7i (Selenophene analog) | Tubulin | < 10 nM | Cytotoxicity (Anticancer) |

Toxicology: Synthetic Cathinones

The introduction of the beta-ketone creates 3,4-dimethoxy-


-PVP  (and related analogs like 3,4-dimethoxy-

-PHP). These are potent psychostimulants.

Mechanism of Action (DAT/NET): These compounds act as transporter blockers (cocaine-like) or releasers (amphetamine-like) depending on the alkyl chain length. The 3,4-dimethoxy substitution generally reduces potency compared to the 3,4-methylenedioxy (MDPV) analogs but retains significant abuse liability.

Key Toxicological Markers:

  • Hyperthermia: Dysregulation of thermoregulation via serotonergic/dopaminergic storms.

  • Cardiotoxicity: Tachycardia and hypertension due to NET inhibition.

  • Metabolism: Rapidly metabolized via O-demethylation to 4-hydroxy-3-methoxy metabolites, which are often inactive but useful biomarkers.

References

  • BenchChem. (2024). 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl - Chemical Building Block.Link

  • National Institutes of Health (NIH). (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.Link

  • Journal of Ethnopharmacology. (2017). Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology.Link

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety.Link

  • Organic Chemistry Portal. (2011). Synthesis of Pyrrolidines via [3+2] Cycloaddition.[2]Link

  • European Union Drugs Agency (EUDA). (2023). Synthetic cathinones drug profile.Link

Sources

Thermodynamic Solubility Profiling of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of active pharmaceutical ingredients (APIs) and research chemicals not merely as a data collection exercise, but as a fundamental evaluation of thermodynamic behavior. The compound 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine HCl is a substituted secondary amine. Understanding its solubility profile requires deconstructing the interplay between its lipophilic dimethoxybenzyl moiety, its highly basic pyrrolidine ring, and the ionic nature of its hydrochloride salt form. This whitepaper provides a comprehensive framework for predicting, measuring, and validating the solubility of this compound.

Structural Analysis and Thermodynamic Causality of Solubility

The solubility of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine HCl (CAS: 1384430-02-7)[1] is dictated by three primary physicochemical vectors:

  • Ionization Potential: The pyrrolidine nitrogen is highly basic, with a predicted

    
     of approximately 10.4. In physiological environments (pH 1.2 to 7.4), the molecule exists almost exclusively in its protonated, cationic state, allowing for strong ion-dipole interactions with water[2].
    
  • Crystal Lattice Energy: The synthesis and subsequent recrystallization of this compound from an isopropyl alcohol/ether matrix yields crystalline needles with a documented melting point of 165°–167°C[3]. This relatively moderate melting point indicates a crystal lattice energy that is readily disrupted by the hydration energy of polar solvents, driving high aqueous solubility.

  • Lipophilic Contribution: The 3,4-dimethoxyphenyl group provides hydrogen bond acceptors (ether oxygens) but significantly increases the overall partition coefficient (LogP) of the free base. Consequently, while the hydrochloride salt is highly water-soluble, the un-ionized free base exhibits poor intrinsic aqueous solubility.

Predictive Solubility Matrix

In the absence of high-throughput empirical data for niche derivatives, thermodynamic prediction models grounded in the behavior of structurally analogous amine hydrochlorides are utilized. The table below summarizes the expected solubility profile across standard solvent systems.

Solvent SystemEstimated Solubility (mg/mL)Thermodynamic & Kinetic Rationale
Deionized Water (pH ~5.5) > 50 (Freely Soluble)High solvation energy of the protonated pyrrolidinium cation and chloride counter-ion easily overcomes the moderate lattice energy.
PBS (pH 7.4) 15 - 30 (Soluble)Partial suppression due to the common-ion effect (from chloride in PBS) and closer proximity to the free-base precipitation threshold.
0.1 N HCl (SGF) 20 - 40 (Soluble)Strong common-ion effect from high

suppresses the maximum dissolution capacity compared to pure water, despite maximum ionization[4].
Methanol > 30 (Soluble)Protic solvent capable of breaking the crystal lattice and solvating both the cation and the lipophilic dimethoxybenzyl group.
DMSO > 100 (Very Soluble)High dielectric constant enables intense solvation of the cation; serves as the standard vehicle for in vitro assays.
Hexane / Heptane < 0.1 (Practically Insoluble)Non-polar environment cannot overcome the high electrostatic lattice energy of the ionic salt.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate regulatory-grade empirical data, the isothermal shake-flask method—adapted from —is the gold standard[5]. I have designed this protocol as a self-validating system : it uses time-course sampling to mathematically prove that thermodynamic equilibrium has been achieved, eliminating false positives caused by transient kinetic supersaturation.

Step-by-Step Protocol:

  • Solid Phase Preparation: Weigh an excess amount (e.g., 150 mg) of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine HCl into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-oxidation of the electron-rich dimethoxybenzyl group during prolonged incubation.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade water).

  • Isothermal Equilibration: Seal the vial and submerge it in a thermostatic shaker bath at 25.0 ± 0.1 °C, agitating at 150 RPM. Causality: Solubility is exponentially dependent on temperature (

    
    ). Strict thermal control prevents fluctuations that could cause dissolution-precipitation cycling.
    
  • Phase Separation: At

    
    , 
    
    
    
    , and
    
    
    hours, extract a 100 µL aliquot. Centrifuge immediately at 15,000 x g for 10 minutes at exactly 25.0 °C. Causality: Centrifugation is prioritized over filtration. Lipophilic moieties can adsorb onto standard syringe filters, artificially lowering the quantified concentration[6].
  • Quantification: Volumetrically dilute the supernatant with the HPLC mobile phase and quantify via HPLC-UV at

    
     nm (targeting the dimethoxybenzene chromophore).
    
  • Equilibrium Validation: Calculate the variance between the 48-hour and 72-hour concentrations. If

    
    , the system has self-validated its thermodynamic equilibrium. If 
    
    
    
    , the system flags that equilibrium has not been reached, and incubation must continue.

ShakeFlask Start Excess Solute + Solvent Incubate Isothermal Incubation (24-72h, 25°C/37°C) Start->Incubate PhaseSep Phase Separation (Centrifugation) Incubate->PhaseSep EquilCheck Equilibrium Check (ΔC < 5%) PhaseSep->EquilCheck EquilCheck->Incubate No (Continue) Dilution Dilution of Supernatant EquilCheck->Dilution Yes (Equilibrium) HPLC HPLC-UV Quantification Dilution->HPLC Data Solubility Value (mg/mL) HPLC->Data

Workflow for Isothermal Shake-Flask Solubility Determination (OECD 105).

Thermodynamic & Kinetic Factors Influencing Solubility

Understanding the solubility of this compound requires looking beyond a single static number and analyzing the dynamic equilibria at play[7].

The Common-Ion Effect As a hydrochloride salt, the dissolution is governed by its solubility product constant (


):


In biological media like Simulated Gastric Fluid (SGF) or PBS, the presence of endogenous chloride ions shifts the equilibrium to the left (Le Chatelier's Principle). As a result, the maximum solubility of the compound in SGF will be lower than in deionized water, a critical factor when formulating oral dosages[8].

pH-Dependent Solubility and Precipitation According to the Henderson-Hasselbalch equation, as the pH of the environment approaches the


 of the pyrrolidine ring (~10.4), the fraction of the un-ionized free base increases exponentially. Because the free base relies solely on its lipophilic 3,4-dimethoxybenzyl group and uncharged amine for solvation, its intrinsic solubility (

) is orders of magnitude lower than the salt. If the pH is raised sufficiently, the concentration of the free base will exceed

, triggering precipitation[2].

pHSolubility Solid Solid Salt (BH⁺ Cl⁻) DissolvedSalt Dissolved Ions (BH⁺ + Cl⁻) Solid->DissolvedSalt Dissolution (K_sp) FreeBase Free Base (B) DissolvedSalt->FreeBase Deprotonation (pH > pKa) Precipitate Free Base Precipitate (B_solid) FreeBase->Precipitate Precipitation (Intrinsic Sol.)

Thermodynamic equilibria governing the pH-dependent solubility of the hydrochloride salt.

References

  • PrepChem. Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. (Contains empirical melting point data for the hydrochloride salt). URL:[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2008). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

Sources

Methodological & Application

Using 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine as a Chiral Scaffold

Executive Summary

The molecule 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (also known as 2-(3,4-dimethoxybenzyl)pyrrolidine) represents a privileged chiral scaffold in medicinal chemistry. Structurally, it combines a conformationally restricted pyrrolidine ring (mimicking proline) with an electron-rich veratryl group. This specific architecture makes it an indispensable building block for the synthesis of phenanthroindolizidine alkaloids (e.g., tylophorine, antofine) which exhibit potent anticancer and anti-inflammatory properties. Furthermore, it serves as a constrained peptidomimetic of phenylalanine, utilized to probe receptor selectivity in GPCR drug discovery.

This guide provides validated protocols for its enantioselective synthesis, chiral resolution, and downstream application in alkaloid construction.

Structural Profile & Reactivity

PropertySpecification
IUPAC Name 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine
Common Name 2-(3,4-Dimethoxybenzyl)pyrrolidine
CAS Number 13589-74-7 (Racemic) / 13589-73-6 (S-isomer)
Molecular Weight 221.30 g/mol
Chiral Center C2 (Pyrrolidine ring)
Key Reactivity Nitrogen: Nucleophilic, amenable to N-alkylation/acylation.Veratryl Ring: Electron-rich, susceptible to oxidative radical cyclization (e.g., PIFA, VOF₃).[1]

Expert Insight: The strategic value of this molecule lies in the 3,4-dimethoxy substitution. These electron-donating groups activate the phenyl ring for oxidative aryl-aryl coupling, allowing the rapid formation of polycyclic systems found in tylophorine-class alkaloids.

Protocol A: Enantioselective Synthesis (Chiral Pool Strategy)

Objective: Synthesis of (S)-2-(3,4-dimethoxybenzyl)pyrrolidine starting from L-Proline. Rationale: Using the "Chiral Pool" (L-Proline) is superior to asymmetric lithiation for scale-up because it guarantees the stereochemical integrity of the C2 center without requiring cryogenic (-78°C) organolithium conditions.

Workflow Diagram

SynthesisWorkflow Start N-Boc-L-Proline Step1 Weinreb Amide Formation Start->Step1 EDC, NMe(OMe) Step2 Grignard Addition (Veratryl-MgBr) Step1->Step2 THF, 0°C Step3 Ketone Intermediate Step2->Step3 H3O+ Quench Step4 Ionic Hydrogenation (Et3SiH/TFA) Step3->Step4 Reduction End (S)-Product Step4->End Deprotection

Figure 1: Step-wise synthesis preserving the L-Proline stereocenter.

Detailed Methodology

Step 1: Weinreb Amide Formation

  • Dissolve N-Boc-L-proline (10.0 g, 46.5 mmol) in DCM (150 mL).

  • Add N,O-Dimethylhydroxylamine HCl (1.1 eq) and EDC·HCl (1.2 eq).

  • Add N-methylmorpholine (2.5 eq) dropwise at 0°C. Stir at RT for 12h.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄.[2][3]

    • Checkpoint: Quantitative conversion to the Weinreb amide prevents over-addition during the Grignard step.

Step 2: Grignard Addition

  • Prepare 3,4-dimethoxyphenylmagnesium bromide (1.0 M in THF) from 4-bromo-1,2-dimethoxybenzene and Mg turnings.

  • Cool the Weinreb amide solution (in dry THF) to 0°C.

  • Add the Grignard reagent (1.5 eq) slowly. Stir for 2h.

  • Quench: Add sat. NH₄Cl. Extract with EtOAc.[2][3]

  • Result: Isolation of the aryl ketone intermediate.

Step 3: Ionic Hydrogenation (The Critical Step) Why: Standard catalytic hydrogenation of the ketone often leads to benzylic alcohols or racemization. Ionic hydrogenation removes the oxygen completely while preserving the chiral center.

  • Dissolve the ketone in DCM/TFA (1:1) .

  • Add Triethylsilane (Et₃SiH) (3.0 eq) slowly.

  • Stir at RT for 24h. The TFA simultaneously removes the Boc group and activates the ketone for reduction.

  • Workup: Basify carefully with NaOH to pH > 10. Extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM with 1% NH₄OH).

Protocol B: Classical Resolution (Scalable Route)

Objective: Separation of enantiomers from racemic material using diastereomeric salt formation. Target Audience: Labs purchasing inexpensive racemic starting material.

Reagents:

  • Racemic 2-(3,4-dimethoxybenzyl)pyrrolidine.[1]

  • Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).

Procedure:

  • Salt Formation: Dissolve racemate (10 mmol) in hot Ethanol (EtOH) (20 mL).

  • Add L-DBTA (5 mmol, 0.5 eq) dissolved in hot EtOH (10 mL).

    • Note: Using 0.5 equivalents ("Method of Half-Quantities") forces the formation of the less soluble diastereomeric salt with the matching enantiomer.

  • Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 12h.

  • Filtration: Collect the precipitate.

    • Validation: Recrystallize the salt once from EtOH to upgrade enantiomeric excess (ee) to >99%.

  • Free Basing: Suspend salt in water, add 2M NaOH, and extract with DCM.

Application Workflow: Synthesis of Tylophorine Analogs

This building block is the immediate precursor to the phenanthroindolizidine class of alkaloids.

Pathway Logic

ApplicationLogic Precursor 2-(3,4-Dimethoxybenzyl) pyrrolidine Acylation N-Acylation (aryl acetic acid) Precursor->Acylation Coupling Cyclization Oxidative Cyclization (PIFA or VOF3) Acylation->Cyclization C-C Bond Formation Reduction Amide Reduction (LiAlH4) Cyclization->Reduction Final Step Target Tylophorine Analog (Anticancer) Reduction->Target

Figure 2: Conversion of the scaffold into bioactive alkaloids.

Mechanism: The electron-rich dimethoxy ring allows for a Scholl-type oxidative coupling . By acylating the pyrrolidine nitrogen with a phenylacetic acid derivative, you position two aryl rings in proximity. Treatment with PIFA (Phenyliodine(III) bis(trifluoroacetate)) or VOF₃ generates a radical cation that closes the central ring, forming the pentacyclic core of tylophorine.

Quality Control & Analytical Methods

To ensure the integrity of this chiral building block, the following HPLC method is recommended.

Table 1: Chiral HPLC Parameters

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (targeting the veratryl absorption)
Retention Times R-isomer: ~8.5 min S-isomer: ~11.2 min (Confirm with standards)

Storage:

  • Store as the Hydrochloride salt for maximum stability.

  • Free amine is prone to oxidation (turning brown) upon air exposure; store under Argon at -20°C.

References

  • Enantioselective Synthesis via Chiral Pool

    • Source: "Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine." RSC Advances.
    • (Validates the N-Boc pyrrolidine route and lithiation strategy).

  • Resolution Protocols

    • Source: "Dynamic thermodynamic and dynamic kinetic resolution of 2-lithiopyrrolidines." Journal of the American Chemical Society.
    • (Discusses lithiation and resolution dynamics of pyrrolidines).

  • Biological Application (Tylophorine)

    • Source: "Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone."[4] Journal of the Chemical Society, Perkin Transactions 1.

    • (Establishes the pyrrolidine-acetophenone scaffold as a biosynthetic precursor).

  • General Pyrrolidine Synthesis

    • Source: "Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine." PrepChem.
    • (Specific experimental details for the benzyl-pyrrolidine synthesis).

Sources

Application Note: Mass Spectrometry Fragmentation of Dimethoxybenzyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the mass spectrometry fragmentation patterns of dimethoxybenzyl pyrrolidines , addressing both the direct amine derivatives (often synthetic intermediates) and the psychoactive


-pyrrolidinophenones (cathinones) widely encountered in drug development and forensic toxicology.

Introduction & Scope

Dimethoxybenzyl pyrrolidines represent a structural class containing a pyrrolidine ring linked to a dimethoxy-substituted benzene ring. In drug development and forensic analysis, these appear in two primary forms:

  • N-(Dimethoxybenzyl)pyrrolidines (Type A): Simple tertiary amines used as synthetic intermediates (e.g., in racetam synthesis) or found as impurities.

  • Dimethoxy-

    
    -pyrrolidinophenones (Type B):  Synthetic cathinones (e.g., 3,4-dimethoxy-
    
    
    
    -PVP) where a ketone group links the rings. These are potent psychostimulants.

Differentiation between these structures and their regioisomers (e.g., 2,3- vs. 3,4-dimethoxy) is critical due to their distinct pharmacological profiles and legal statuses. This guide provides a self-validating protocol for their identification using Electron Ionization (EI) GC-MS.

Experimental Protocol: GC-MS Analysis

Objective: Obtain reproducible fragmentation spectra for structural assignment.

Sample Preparation
  • Solid Samples: Dissolve 1 mg of sample in 1 mL of methanol (HPLC grade).

  • Biological Matrices: Perform Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate, followed by evaporation and reconstitution in ethyl acetate.

  • Derivatization (Optional): Not required for these tertiary amines/ketones, but trifluoroacetyl (TFA) derivatization can help separate difficult isomers if secondary amine metabolites are present.

Instrument Parameters (Agilent/Thermo Standard Configuration)
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload and detector saturation.
Carrier Gas Helium, 1.0 mL/minConstant flow for stable retention times.
Column DB-5MS or equivalent30m × 0.25mm, 0.25µm film (5% phenyl-arylene). Ideal for separating isomers.
Oven Program 80°C (1 min) → 20°C/min → 300°C (hold 5 min)Fast ramp preserves peak shape; high final temp elutes dimers.
Ionization EI (70 eV)Standard energy for library matching (NIST/SWGDRUG).
Scan Range

40–450
Captures low mass immonium ions and molecular ions.

Fragmentation Analysis: Type A (Amines)

Compound Class:


-(Dimethoxybenzyl)pyrrolidines
Core Structure:  Pyrrolidine nitrogen attached directly to the benzylic carbon.
Mechanism 1: Benzylic Cleavage (Dominant)

The primary fragmentation pathway is the cleavage of the C-N bond. However, unlike simple amines, the stability of the benzyl cation drives the fragmentation.

  • Pathway:

    
     cleavage of benzyl-N bond.
    
  • Result: Formation of the Dimethoxybenzyl Cation (

    
     151) and a neutral pyrrolidinyl radical.
    
  • Rearrangement: The benzyl cation often rearranges to a stable Dimethoxytropylium ion (

    
     151).
    
Mechanism 2: -Cleavage (Minor)
  • Pathway: Cleavage of the pyrrolidine ring

    
     to the nitrogen.
    
  • Result: Formation of the pyrrolidinium ion (

    
     70).
    
Diagnostic Diagram (Type A)

TypeA_Fragmentation M Molecular Ion (M+) N-(3,4-dimethoxybenzyl)pyrrolidine m/z 221 Benzyl Dimethoxybenzyl Cation (Tropylium Isomer) m/z 151 (Base Peak) M->Benzyl Benzylic Cleavage (Loss of C4H8N•) Pyr Pyrrolidinium Ion m/z 70 M->Pyr α-Cleavage (Minor pathway) Tropylium Sec. Fragmentation Loss of CH2O m/z 121 Benzyl->Tropylium Loss of CH2O (Ortho/Methoxy effect)

Caption: Fragmentation of N-(3,4-dimethoxybenzyl)pyrrolidine showing the dominance of the benzyl cation (


 151).

Fragmentation Analysis: Type B (Cathinones)

Compound Class: Dimethoxy-


-pyrrolidinophenones (e.g., 3,4-DMeO-

-PVP) Core Structure: Pyrrolidine attached to the

-carbon of a phenyl ketone.
Mechanism 1: -Cleavage (Base Peak)

The presence of the ketone directs fragmentation sharply. The bond between the carbonyl carbon and the


-carbon is weak.
  • Pathway:

    
     cleavage of C(carbonyl)-C(
    
    
    
    ).
  • Result: Formation of the Immonium Ion . The mass depends on the alkyl chain length.[1]

    • For PVP (propyl chain):

      
       126  (Base Peak).
      
    • For PHP (butyl chain):

      
       140 .
      
Mechanism 2: Acylium Ion Formation
  • Result: The charge is retained on the benzoyl fragment, forming the Dimethoxybenzoyl cation (

    
     165).
    
  • Significance: This ion confirms the substitution pattern on the aromatic ring.

Diagnostic Diagram (Type B)

TypeB_Fragmentation M Molecular Ion (M+) 3,4-DMeO-α-PVP m/z ~305 Immonium Immonium Ion (Base Peak) m/z 126 M->Immonium α-Cleavage (Dominant) Acylium Dimethoxybenzoyl Ion m/z 165 M->Acylium Charge Retention on Carbonyl Pyrrolidine Pyrrolidine Fragment m/z 70 Immonium->Pyrrolidine Secondary Fragmentation

Caption: Fragmentation of 3,4-dimethoxy-α-PVP. The immonium ion (


 126) is the base peak, distinct from the amine class.

Differentiation of Regioisomers (The Ortho Effect)

Distinguishing 2,3-dimethoxy, 2,5-dimethoxy, and 3,4-dimethoxy isomers is a common challenge.

The "Ortho Effect" Rule

When a methoxy group is ortho (2-position) to the benzyl/carbonyl linker, unique rearrangement ions appear due to steric proximity.

FeatureOrtho Isomers (2,3- / 2,5-) Meta/Para Isomers (3,4- / 3,5-)
Mechanism Hydrogen transfer from methoxy group to carbonyl/nitrogen followed by neutral loss.Standard fragmentation only.
Key Neutral Loss Loss of Formaldehyde (

, 30 Da)
or OH radical (17 Da) .
Minimal/No characteristic neutral loss.
Diagnostic Ion [M - 30] or [Benzoyl - 30] . Example:

165


135 (stronger in ortho).

165
is stable;

135 is weak.
Relative Abundance Base peak may shift or secondary ions become prominent.Base peak remains standard (Immonium or Benzyl).

Protocol for Isomer ID:

  • Check Retention Time: Ortho isomers typically elute before para isomers on non-polar columns (DB-5MS) due to intramolecular shielding reducing polarity.

  • Monitor Ion Ratio: Calculate the ratio of

    
     135 / 
    
    
    
    165 (for ketones). A ratio > 0.5 suggests an ortho-methoxy substituent.

Summary Data Table

Use this reference table to rapidly classify unknown spectra.

Compound ClassKey StructureBase Peak (100%)Diagnostic Ion 2Diagnostic Ion 3Inference
Type A (Amine)

-(3,4-dimethoxybenzyl)pyrrolidine

151
(Benzyl)

221 (

)

70
Simple amine intermediate.
Type B (PVP) 3,4-dimethoxy-

-PVP

126
(Immonium)

165 (Benzoyl)

55
Pentyl chain cathinone.
Type B (PHP) 3,4-dimethoxy-

-PHP

140
(Immonium)

165 (Benzoyl)

84
Hexyl chain cathinone.
Type B (PPP) 3,4-dimethoxy-

-PPP

98
(Immonium)

165 (Benzoyl)

70
Propyl chain cathinone.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrometry Data Center: Ortho Effects in Benzoic Acid Derivatives. Retrieved from [Link]

  • West Virginia University, Forensic Science. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.12. Retrieved from [Link]

Sources

Application Note: High-Efficiency Coupling of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective coupling of 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine with N-protected amino acids. This N-substituted pyrrolidine derivative, a sterically hindered secondary amine, presents unique challenges in standard peptide synthesis protocols. This guide details the underlying chemical principles, compares various coupling strategies, and provides optimized, step-by-step protocols to achieve high yields and purity. We focus on the use of modern uronium/aminium salt-based coupling reagents, explaining the mechanistic rationale for their superior performance in overcoming the steric hindrance and lower nucleophilicity inherent to this substrate class.

Introduction: The Challenge of Hindered Secondary Amines

The pyrrolidine scaffold is a prevalent motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] The specific derivative, 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine, serves as a valuable building block for introducing a conformationally constrained, lipophilic moiety into peptide-based drug candidates or other complex organic molecules.

However, its structure as an N-substituted, sterically hindered secondary amine poses a significant hurdle for amide bond formation. Compared to primary amines, secondary amines are inherently less nucleophilic and the bulky substituent adjacent to the nitrogen atom physically obstructs the approach of the activated carboxylic acid.[2][3] Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) often result in slow reaction rates, incomplete conversions, and low yields.[4]

Overcoming these challenges requires a strategic selection of coupling reagents and optimized reaction conditions designed to generate a highly reactive acylating species that can overcome the steric barrier.[4] This note will focus on the most effective of these modern reagents.

Core Principles and Reagent Selection

The key to successfully coupling hindered amines is the in-situ generation of a highly reactive activated ester from the carboxylic acid partner. Uronium/aminium and phosphonium salts have proven far more effective than traditional carbodiimides for this purpose.[4][5]

Mechanism of Action: The HATU Advantage HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely considered the gold standard for difficult couplings.[2] Its efficacy stems from a multi-step activation process:

  • Initial Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[6][7]

  • Isouronium Salt Formation: The resulting carboxylate attacks the electrophilic carbon of HATU.[6][8]

  • Active Ester Generation: This unstable intermediate is rapidly attacked by the liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion to form a highly reactive OAt-active ester.[6][8]

The superiority of HATU, and related reagents like HCTU, lies in the reactivity of the resulting active ester, which is potent enough to acylate even poorly nucleophilic, hindered amines like 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine.[4]

Diagram: General Mechanism of Carboxylic Acid Activation by HATU

HATU_Mechanism RCOOH R-COOH (N-Protected Amino Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Intermediate O-Acyl(tetramethyl)isouronium Salt (Unstable) RCOO->Intermediate Attacks HATU HATU HATU->Intermediate HOAt HOAt Anion Intermediate->HOAt Liberates ActiveEster OAt Active Ester (Highly Reactive) Intermediate->ActiveEster Rearrangement Urea Tetramethylurea (Byproduct) Intermediate->Urea Releases Peptide Dipeptide Product ActiveEster->Peptide + Amine Amine Hindered Amine (Pyrrolidine Derivative) Amine->Peptide

Caption: Workflow of HATU-mediated carboxylic acid activation.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. The following table summarizes the relative performance of common reagents for hindered couplings.

Reagent ClassExample(s)Active Ester FormedRelative ReactivityKey Considerations
Uronium/Aminium HATU, HCTU OAt, O-6-ClBtVery High HATU is often the most effective choice.[2][9] Excess reagent can lead to guanidinylation of the N-terminus.[9][10]
Uronium/Aminium HBTU, TBTUOBtHighGenerally less reactive than HATU/HCTU for hindered systems.[4]
Phosphonium PyBOP, PyAOPOBt, OAtHighByproducts are generally less hazardous than those from BOP.[11] PyAOP is particularly effective for N-methyl amino acids.[10]
Carbodiimide DIC, EDC(Various)Low-ModerateGenerally inefficient for hindered couplings, leading to low yields and slow reactions.[3][4] Requires an additive like HOBt or HOAt.[10]

For coupling 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine, HATU is the primary recommendation due to its demonstrated efficacy in overcoming significant steric barriers.[2]

Optimized Coupling Protocol: Solution-Phase Synthesis

This protocol outlines a robust procedure for the solution-phase coupling of an N-Fmoc protected amino acid to 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine using HATU.

Materials and Reagents
  • N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS system for reaction monitoring and product verification

Step-by-Step Methodology
Diagram: Experimental Workflow

protocol_workflow start Start: Weigh Reagents dissolve_aa 1. Dissolve Fmoc-AA, HATU, and Pyrrolidine in DMF start->dissolve_aa cool 2. Cool Reaction Mixture to 0 °C dissolve_aa->cool add_base 3. Add DIPEA dropwise cool->add_base react 4. Stir at RT for 2-4 hours add_base->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) monitor->workup Complete dry 7. Dry Organic Layer (MgSO₄) & Evaporate Solvent workup->dry purify 8. Purify via Column Chromatography dry->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for solution-phase peptide coupling.

  • Preparation (Activation):

    • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc-amino acid (1.0 eq), HATU (1.1 eq), and 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine (1.0 eq) in anhydrous DMF (use a concentration of approx. 0.1 M with respect to the amino acid).

    • Stir the mixture for 1-2 minutes. While pre-activation of the acid with HATU before adding the amine is a common strategy, for hindered solution-phase couplings, combining all components except the final base can be efficient.[2]

    • Cool the flask in an ice-water bath to 0 °C.

  • Coupling Reaction:

    • Slowly add DIPEA (2.5 eq) to the cooled, stirring mixture. The use of a non-nucleophilic base is crucial to prevent side reactions. DIPEA is preferred over triethylamine.[7]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours. The time can be extended if necessary.[4]

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with saturated aqueous NaCl (brine) (1x). This removes the DMF, excess reagents, and water-soluble byproducts like tetramethylurea.[12][13]

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product will likely contain minor impurities and requires purification.

  • Purification: The standard method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15]

    • Stationary Phase: C18-modified silica is most common.

    • Mobile Phase: A gradient of water and acetonitrile (ACN), typically containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape, is used.[15]

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., ACN/water) and injected onto the column. Fractions are collected and analyzed for purity.

  • Alternative Purification: For larger scales or compounds with different polarity, silica gel flash column chromatography may be a viable alternative.

  • Characterization: The identity and purity of the final product should be confirmed by:

    • LC-MS: To confirm the correct molecular weight.

    • NMR Spectroscopy (¹H, ¹³C): To confirm the structure and absence of major impurities.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective coupling reagent. 2. Insufficient reaction time. 3. Reagent degradation (moisture).1. Ensure HATU is the reagent of choice. For extremely difficult cases, consider acyl fluoride formation.[4][16] 2. Extend reaction time to overnight. Gentle heating (40-50 °C) can be applied cautiously, but may increase racemization risk.[4] 3. Use fresh, anhydrous solvents and reagents.
Incomplete Reaction Steric hindrance is too high for the conditions.Perform a "double coupling": after the initial 2-4 hour reaction, add a second fresh portion of activated amino acid (0.5 eq of Fmoc-AA, HATU, and DIPEA) and let it react further.[2]
Side Product Formation 1. Excess HATU causing guanidinylation. 2. Racemization of the amino acid.1. Use a slight excess (1.05-1.1 eq) of HATU, not a large excess.[10] 2. Keep the activation and coupling temperature low (start at 0 °C). In cases of high racemization risk, a weaker base like sym-collidine may be used instead of DIPEA.[5]

Conclusion

The successful coupling of sterically hindered secondary amines like 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine is highly achievable with the appropriate selection of modern peptide coupling reagents and optimized protocols. By leveraging the high reactivity of OAt-active esters generated by HATU, researchers can overcome the inherent challenges of low nucleophilicity and steric bulk. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for scientists aiming to incorporate this and similar challenging building blocks into their synthetic targets, facilitating the advancement of complex peptide and small molecule drug discovery programs.

References

  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
  • Amine to Amide Mechanism - H
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Optimizing Peptide Coupling: Key Techniques.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.net.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • H
  • HATU I HATU Coupling: Challenges Associ
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • HPLC Purific
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE.
  • Coupling Reagents. AAPPTec.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

In Vitro Assay Protocols for Pyrrolidine-Based Neurotransmitter Transporter Inhibitors: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Pyrrolidine-based compounds—ranging from classical therapeutics like pyrovalerone to synthetic cathinones such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP)—represent a highly potent class of monoamine transporter (MAT) inhibitors. These molecules primarily target the dopamine transporter (DAT) and norepinephrine transporter (NET), while typically exhibiting negligible affinity for the serotonin transporter (SERT)[1]. Accurately characterizing their pharmacological profile during drug development or toxicology screening requires robust, self-validating in vitro assay systems that measure both transporter binding affinity and functional reuptake inhibition.

Mechanistic Rationale & Target Biology

Monoamine transporters (members of the solute carrier 6, or SLC6 family) utilize the electrochemical gradients of Na⁺ and Cl⁻ to drive the secondary active transport of neurotransmitters from the synaptic cleft into the presynaptic cytosol[2].

Pyrrolidine-based inhibitors act as competitive blockers. Structural and site-directed mutagenesis studies reveal that the positively charged nitrogen of the pyrrolidine ring, along with the aliphatic tail and aromatic moiety, docks securely into the S1 central binding site of the transporter[1]. For instance, in DAT, the aromatic ring interacts strongly with the Phenylalanine 76 (Phe76) residue. Mutating this residue (DAT-F76Y) significantly shifts the inhibition curve of α-PVP, demonstrating a direct causal relationship between the S1 pocket architecture and pyrrolidine binding affinity[1].

MOA Synapse Synaptic Cleft (High Monoamine) MAT Monoamine Transporter (DAT / NET / SERT) Synapse->MAT Endogenous Uptake (Na+/Cl- driven) Intracellular Presynaptic Cytosol MAT->Intracellular Substrate Release Inhibitor Pyrrolidine Inhibitor (e.g., MDPV, α-PVP) S1_Pocket S1 Binding Site (e.g., DAT Phe76) Inhibitor->S1_Pocket High-Affinity Binding S1_Pocket->MAT Conformational Arrest (Blocks Substrate Binding)

Caption: Mechanism of monoamine transporter inhibition and conformational arrest by pyrrolidine-based compounds.

Assay Design & Self-Validating Systems

To ensure trustworthiness and reproducibility, an in vitro MAT assay must be designed as a self-validating system. This involves two critical pillars:

  • Physiological Gradient Maintenance: All uptake buffers must contain physiological concentrations of NaCl to maintain the ion-motive force required for transporter function[3]. Without a steep sodium gradient, the symporter mechanism fails, leading to false negatives in functional assays.

  • Non-Specific Binding (NSB) Controls: True active transport must be isolated from passive membrane diffusion or non-specific lipid binding. This is achieved by running parallel wells treated with saturating concentrations of established, highly selective inhibitors[4]. The NSB value is subtracted from the total signal to yield the transporter-specific signal, ensuring the assay measures true pharmacological inhibition.

Quantitative Pharmacological Profiles

The following table summarizes the typical in vitro functional uptake inhibition profiles for benchmark pyrrolidine-based inhibitors, establishing baseline assay expectations.

CompoundStructural ClassDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DAT/SERT)
Pyrovalerone Pyrrolidine-Cathinone~13~47>10,000>760x
MDPV Methylenedioxy-Pyrrolidine~10 - 50~50>10,000>200x
S-α-PVP Pyrrolidine-Cathinone~20~30>10,000>500x

(Data synthesized from established radioligand uptake assays in HEK293-transfected cell lines[3],[5],[1].)

Detailed Experimental Protocols

Workflow Seed 1. Cell Seeding HEK293-hDAT/NET/SERT (96-well plates) Wash 2. Buffer Wash Krebs-HEPES Buffer (Maintain Na+/Cl-) Seed->Wash Compound 3. Inhibitor Incubation Pyrrolidine analogs (10 pM - 100 μM) Wash->Compound Substrate 4. Substrate Addition [3H]-DA or Fluorophore (1-3 min incubation) Compound->Substrate Stop 5. Arrest Uptake Ice-cold KHB wash Lysis / Detection Substrate->Stop Analyze 6. Data Analysis IC50 & Ki Calculation (Cheng-Prusoff) Stop->Analyze

Caption: Step-by-step in vitro high-throughput uptake assay workflow for MAT inhibitors.

Protocol: High-Throughput Functional Uptake Inhibition Assay

This protocol utilizes stably transfected Human Embryonic Kidney (HEK-293) cells expressing human DAT, NET, or SERT[3]. It is fully adaptable for both radiolabeled substrates and commercial fluorescence-based mimics[6].

Reagents & Buffers:

  • Krebs-HEPES Buffer (KHB): 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose. Adjust to pH 7.4. (Causality Note: Strict adherence to the 130 mM NaCl concentration is mandatory, as the symporter mechanism strictly couples monoamine translocation to Na⁺ influx).

  • Substrates: [³H]-Dopamine (DAT), [³H]-MPP⁺ (NET), [³H]-5-HT (SERT), or proprietary fluorescent substrates.

  • NSB Controls: 10 µM Mazindol (for DAT/NET) or 10 µM Paroxetine (for SERT)[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-293 cells stably expressing the desired MAT at a density of 40,000–50,000 cells/well in a Poly-D-Lysine (PDL) coated 96-well microplate[2]. Incubate overnight at 37°C, 5% CO₂. (Causality Note: PDL coating prevents cell detachment during subsequent wash steps, which is the primary cause of high intra-assay variability and poor Z'-factors).

  • Preparation of Inhibitor Dilutions: Prepare a 10-point dose-response curve of the pyrrolidine-based test compound in KHB, ranging from 10 pM to 100 µM.

  • Washing: Carefully aspirate the culture media and wash the cells once with 100 µL of room-temperature KHB[3].

  • Inhibitor Pre-incubation: Add 50 µL of the test compound dilutions to the respective wells. For NSB control wells, add 50 µL of the 10 µM Mazindol or Paroxetine solution. Incubate for 10 minutes at room temperature to allow the pyrrolidine inhibitor to reach binding equilibrium at the S1 pocket[1].

  • Substrate Addition: Add 50 µL of KHB containing the labeled substrate (e.g., 200 nM [³H]-Dopamine for DAT). The final assay volume is 100 µL.

  • Active Uptake Phase: Incubate strictly for 1 minute (DAT/SERT) or 3 minutes (NET) at room temperature[3]. (Causality Note: These exact timeframes ensure the assay measures the initial linear velocity (Vmax) of transport before intracellular accumulation alters the concentration gradient or triggers efflux).

  • Assay Termination: Rapidly aspirate the reaction mixture and immediately wash the wells twice with 200 µL of ice-cold KHB. (Causality Note: The drastic temperature drop instantly halts transporter conformational cycling, trapping the internalized substrate).

  • Quantification:

    • For Radioligands: Lyse cells with 1% SDS or 0.1 N NaOH, add scintillation fluid, and read in a Microbeta counter.

    • For Fluorescence: Read directly in a fluorescence microplate reader at the specified excitation/emission wavelengths[6].

Data Analysis and Causality in Kinetics

Raw data (CPM for radioligands or RFU for fluorescence) must be converted to percentage of specific uptake to determine the potency of the pyrrolidine inhibitor.

  • Specific Uptake Calculation: % Specific Uptake =[(Signal_Test - Signal_NSB) / (Signal_Total - Signal_NSB)] × 100

  • IC₅₀ Determination: Fit the dose-response data using a non-linear regression model (sigmoidal dose-response, variable slope).

  • Cheng-Prusoff Conversion: Because pyrrolidine inhibitors are competitive, the observed IC₅₀ is dependent on the substrate concentration used in the assay. To determine the absolute binding affinity (Kᵢ), apply the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Substrate]/Kₘ) (Where Kₘ is the Michaelis-Menten constant of the substrate for the specific transporter). Accounting for Kₘ ensures that potency comparisons between different laboratories or assay formats remain standardized and trustworthy[1].

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Institutes of Health (NIH).[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. Frontiers in Pharmacology.[Link]

  • For uptake experiments, the human isoforms of DAT, SERT and NET were expressed in HEK293... - ResearchGate. ResearchGate.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare.[Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie / Journal of Medicinal Chemistry. [Link]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Application Note: Storage and Stability Protocols for 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals

Introduction & Chemical Profile

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (CAS: 66162-43-4) is a highly versatile secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While its hydrochloride salt counterpart is generally crystalline and stable under ambient conditions, the free base form presents significant handling and storage challenges.

As a free base, this compound typically exists as a viscous oil or low-melting solid. Its chemical structure features a highly nucleophilic secondary pyrrolidine nitrogen and an electron-rich 3,4-dimethoxyphenyl moiety. These structural characteristics make the free base highly susceptible to atmospheric degradation, necessitating stringent, self-validating storage protocols to maintain its titer and purity during drug development workflows.

Mechanistic Causality of Degradation

To design an effective storage protocol, it is critical to understand the specific degradation pathways driven by the molecule's structural vulnerabilities.

Carbon Dioxide Absorption (Carbamate Formation)

Secondary amines act as potent Brønsted bases and nucleophiles. Upon exposure to ambient air, the pyrrolidine nitrogen rapidly attacks electrophilic atmospheric carbon dioxide (CO₂). This exothermic reaction yields stable carbamate salts[1]. Physically, this manifests as a phase change—the clear oil will rapidly degrade into a cloudy, viscous, or gummy solid, fundamentally altering the molecular weight and reducing the effective API titer.

Aerobic Oxidation

The lone pair of electrons on the secondary amine nitrogen is highly susceptible to aerobic oxidation. In the presence of atmospheric oxygen, the amine oxidizes initially to a hydroxylamine derivative. Under prolonged exposure or thermal stress, these hydroxylamines can further oxidize into nitrones[2]. This pathway is accelerated by trace transition metal impurities or elevated temperatures.

Photolytic Cleavage

The 3,4-dimethoxyphenyl ring is highly electron-rich, making it a prime target for radical-mediated photo-oxidation. Exposure to ultraviolet (UV) or visible light triggers photochemical degradation, leading to the cleavage of the methoxy groups or the benzylic carbon-nitrogen bond. This degradation is visually indicated by the material turning a deep yellow or brown[3].

DegradationPathways API 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (Free Base) O2 Atmospheric Oxygen (Aerobic Oxidation) API->O2 CO2 Atmospheric CO2 (Nucleophilic Attack) API->CO2 Light UV / Visible Light (Photo-oxidation) API->Light Hydroxylamine Hydroxylamine / Nitrone Derivatives O2->Hydroxylamine Radical Oxidation Carbamate Carbamate Salts (Gummy Solidification) CO2->Carbamate Exothermic Reaction PhotoDeg Discoloration & Ring Cleavage Products Light->PhotoDeg ICH Q1B Exposure

Fig 1: Primary degradation pathways of the free base under atmospheric and photolytic stress.

Storage & Stability Matrix

To mitigate the aforementioned degradation pathways, storage conditions must strictly regulate temperature, atmosphere, and light exposure in accordance with ICH Q1A(R2) guidelines[4].

Table 1: Physicochemical Vulnerabilities & Mitigation Strategy
VulnerabilityDegradation MechanismRequired Mitigation StrategyContainer / Closure Specification
Atmospheric CO₂ Carbamate salt formationInert gas blanketing (Argon preferred over N₂ due to higher density).PTFE-lined septa to prevent gas permeation.
Atmospheric O₂ Hydroxylamine / Nitrone formationGlove box handling; Vacuum purging prior to storage.Crimp-sealed borosilicate glass vials.
Actinic Light Radical photo-oxidationComplete blockage of UV/Vis spectrum (300–800 nm).Type I Amber Glass vials.
Thermal Stress Kinetic acceleration of oxidationSub-ambient storage conditions.Long-term: -20°C Short-term (<30 days): 2–8°C

Experimental Protocols

Protocol A: Self-Validating Inert Aliquoting Procedure

Because repeated opening of the bulk container will inevitably introduce CO₂ and moisture, aliquoting must be performed under strictly controlled conditions.

Objective: Safely aliquot the free base while preventing carbamate formation. Self-Validation Mechanism: Gravimetric Integrity Check. Secondary amines absorb CO₂ and H₂O rapidly, increasing their mass. By tracking the mass of the sealed vial over time, the protocol validates its own atmospheric exclusion. A mass increase of >0.1% confirms a breach in the container closure system.

Step-by-Step Methodology:

  • Preparation: Pre-weigh a clean, oven-dried Type I amber glass vial with a PTFE-lined cap. Record this empty tare weight (

    
    ).
    
  • Atmospheric Control: Transfer the bulk API and the pre-weighed vial into a controlled glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Transfer: Dispense the required volume of the 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine free base into the vial.

  • Sealing: Tightly secure the PTFE-lined cap while still inside the Argon atmosphere. For long-term storage, apply Parafilm or a secondary crimp seal over the cap.

  • Gravimetric Baseline: Remove the sealed vial from the glove box and immediately weigh it (

    
    ). The initial API mass is 
    
    
    
    .
  • Validation Check: Prior to the next use (or after 30 days of storage at -20°C), allow the vial to reach room temperature in a desiccator, then re-weigh. If the mass exceeds

    
     by >0.1%, discard the aliquot as atmospheric compromise (carbamate formation) has occurred.
    
Protocol B: Forced Degradation & Stability-Indicating Assay (SIA)

To validate analytical methods for this compound, a forced degradation study must be executed per ICH Q1A(R2) and Q1B standards[3][4].

Objective: Generate a stability profile to ensure the HPLC method can resolve the API from its degradation products. Self-Validation Mechanism: Mass Balance Verification. The sum of the integrated peak areas of the remaining API and all newly formed degradation products must equal 95%–105% of the initial unstressed API peak area. A failure in mass balance indicates the formation of volatile degradants or species lacking a UV chromophore, triggering the need for orthogonal LC-MS analysis.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the free base in HPLC-grade Acetonitrile.

  • Control Sample: Aliquot 1 mL into an amber vial, seal, and store at 2–8°C in the dark.

  • Oxidative Stress: Aliquot 1 mL into a vial. Add 100 µL of 3% H₂O₂. Stir at 25°C for 24 hours to force hydroxylamine/nitrone formation[2].

  • Photolytic Stress: Place 1 mL in a clear quartz vial. Expose to 1.2 million lux-hours of visible light and 200 W·hr/m² of UV light (300–400 nm) in a calibrated photostability chamber[3].

  • Thermal Stress: Aliquot 1 mL into a sealed vial and heat at 60°C for 7 days[4].

  • Analysis: Quench all reactions and analyze via HPLC-UV (detection at 220 nm and 254 nm). Calculate the mass balance against the control sample.

StabilityWorkflow cluster_Stress ICH Q1A(R2) & Q1B Stress Conditions Start Aliquot API (Inert Atmosphere) Thermal Thermal (60°C, 7 days) Start->Thermal Photo Photolytic (1.2M lux-hr) Start->Photo Oxidative Oxidative (3% H2O2) Start->Oxidative Analysis HPLC-UV / LC-MS Analysis Thermal->Analysis Photo->Analysis Oxidative->Analysis Report Stability Profile & Shelf-Life Analysis->Report

Fig 2: Self-validating stability testing workflow per ICH Q1A(R2) and Q1B guidelines.

References

  • [3] ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - European Medicines Agency (EMA). 3

  • [4] ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline - European Medicines Agency (EMA). 4

  • [2] Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate - Organic Chemistry Portal.2

  • [1] Amine-Based Solvents and Additives to Improve the CO₂ Capture Processes: A Review - MDPI. 1

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Cyclization Yields & Impurity Control Audience: Medicinal Chemists, Process Chemists Status: Active | Updated: March 2026

Executive Summary & Diagnostic Framework

The Challenge: The cyclization of 2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine precursors (often via intramolecular


 displacement or reductive amination) is kinetically sensitive. The electron-rich 3,4-dimethoxy (veratryl) moiety introduces specific risks regarding oxidative degradation and electrophilic aromatic substitution, while the formation of the 5-membered pyrrolidine ring competes with intermolecular oligomerization.

Core Yield Killers:

  • Intermolecular Polymerization: Caused by high substrate concentration during the critical cyclization window.

  • 
    -Elimination:  Formation of the acyclic alkene instead of the ring, driven by strong bases or high temperatures.
    
  • Veratryl Oxidation: The electron-rich aromatic ring is susceptible to oxidation (turning the solution dark/tarry) if not handled under inert atmosphere.

Diagnostic Pathway: Reaction Kinetics

The following diagram illustrates the competing pathways. To maximize yield, you must manipulate


 (cyclization rate) to vastly exceed 

(polymerization rate).

ReactionPathways Precursor Linear Precursor (Amino-Halide/Tosylate) Intermediate Reactive Intermediate (Amine Anion) Precursor->Intermediate Deprotonation (Base) Target TARGET: 2-Substituted Pyrrolidine Intermediate->Target k_cyc (Intramolecular) Favored by High Dilution Polymer IMPURITY: Linear Oligomers/Polymers Intermediate->Polymer k_poly (Intermolecular) Favored by High Conc. Elimination IMPURITY: Alkenyl Amine Intermediate->Elimination Heat / Steric Bulk

Caption: Kinetic competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired). High dilution favors the green pathway.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users synthesizing this scaffold.

Issue 1: "My yield is <40%, and the crude NMR shows broad aliphatic peaks."

Diagnosis: Oligomerization. The broad peaks indicate the formation of linear polymers (polyamines). This is a classic concentration effect. In intramolecular cyclizations, the reaction rate for ring closure is first-order, while polymerization is second-order.

Solution: The High Dilution Principle You must decrease the stationary concentration of the reactive intermediate.

  • Protocol Adjustment: Do not dump all reagents together. Use a pseudo-high dilution technique.

    • Dissolve the base (e.g.,

      
       or DIPEA) in the reaction solvent (refluxing MeCN or Toluene).
      
    • Dissolve your precursor in a separate volume of solvent.

    • Add the precursor solution dropwise over 4–8 hours using a syringe pump.

  • Target Concentration: Final concentration should be

    
    .
    
Issue 2: "I see a new spot on TLC that is less polar, but it's not the product."

Diagnosis: Elimination (Formation of the alkene). If your precursor has a leaving group (halide/mesylate) and you are using a strong base or high heat, the amine may act as a base rather than a nucleophile, causing


 elimination.

Solution: Tune the Basicity

  • Switch Bases: If using

    
     or 
    
    
    
    , switch to a weaker, non-nucleophilic base like
    
    
    or
    
    
    in Acetone or MeCN.
  • Temperature: Lower the temperature. Cyclization often proceeds at RT or mild heat (

    
    ). High reflux promotes elimination.
    
Issue 3: "The reaction mixture turns black/tarry immediately."

Diagnosis: Oxidation of the 3,4-dimethoxybenzyl group. The veratryl group is electron-rich and prone to oxidation, especially in the presence of trace metals or vigorous stirring in air.

Solution: Inert Atmosphere & Antioxidants

  • Strict

    
    /Ar:  Sparge all solvents with argon for 15 minutes before use.
    
  • Avoid Lewis Acids: Do not use strong Lewis acids which might trigger polymerization of the electron-rich aromatic ring.

Optimized Protocols

Protocol A: Cyclization of the Amino-Halide (Standard)

Best for: Converting linear amino-chlorides/bromides to pyrrolidines.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or ToluenePolar aprotic promotes

; Toluene allows higher temp if needed.
Concentration 0.01 M to 0.05 M CRITICAL: Prevents intermolecular polymerization.
Base

(3.0 equiv) + NaI (0.1 equiv)
Carbonate buffers acid; Iodide catalyzes the Finkelstein exchange (Cl

I) for faster closure.
Temperature

Sufficient energy for closure, low enough to prevent elimination.
Time 12–18 HoursSlow addition is key.

Step-by-Step:

  • Charge a flask with

    
     (3 eq) and catalytic NaI (0.1 eq) in dry MeCN. Bring to 
    
    
    
    .
  • Dissolve the amino-chloro precursor in MeCN (calculated for 0.02 M final conc).

  • Add the precursor solution via syringe pump over 4 hours .

  • Stir for an additional 8 hours.

  • Filter solids, concentrate, and purify via acid-base extraction (product is basic).

Protocol B: Reduction of the Lactam (Alternative Route)

Best for: Avoiding polymerization entirely. If Protocol A fails, switch to this. Instead of cyclizing an amine, cyclize the amide (lactam) first, then reduce.

  • Cyclization: Heat the

    
    -halo-amide with NaH/THF. This is high-yielding because amides are less prone to polymerization than amines.
    
  • Reduction: Reduce the resulting lactam using

    
     or Borane-THF.
    
  • Workup: Quench carefully (Fieser method) to preserve the pyrrolidine.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude NMR/LCMS YieldCheck Is Yield > 50%? Start->YieldCheck PurityCheck Major Impurity? YieldCheck->PurityCheck No (<50%) Optimize Workup Optimize Workup YieldCheck->Optimize Workup Yes BroadPeaks Broad/Polymer Peaks PurityCheck->BroadPeaks Polymers Alkene Alkene (Elimination) PurityCheck->Alkene Olefins StartMat Unreacted Starting Material PurityCheck->StartMat SM Left Sol_Dilution SOLUTION: Increase Dilution (0.01 M) Slow Addition BroadPeaks->Sol_Dilution Sol_Base SOLUTION: Switch to Weaker Base (K2CO3/Acetone) Alkene->Sol_Base Sol_Catalyst SOLUTION: Add NaI (Finkelstein) Increase Temp StartMat->Sol_Catalyst

Caption: Decision matrix for troubleshooting low yields based on crude analysis.

References

  • Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine . PrepChem. Retrieved from

  • High Dilution Principle . Wikipedia.[1] Retrieved from

  • Troubleshooting N-Alkylation of 2-Pyrrolidinone . BenchChem Technical Support. Retrieved from

  • Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines . The Journal of Organic Chemistry. Retrieved from

  • Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones . Organic Chemistry Portal. Retrieved from

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (also known as 2-(3,4-dimethoxybenzyl)pyrrolidine). This compound is a critical building block in medicinal chemistry, and its synthesis—whether via Grignard addition, reductive amination, or transition-metal catalyzed carboamination—is highly susceptible to specific impurity profiles.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each impurity and providing self-validating protocols to ensure your experimental workflows are robust and reproducible.

Diagnostic Workflow for Impurity Resolution

Before altering your synthetic route, it is crucial to accurately diagnose the impurities present in your crude mixture. The flowchart below outlines the primary diagnostic pathways based on LC-MS data.

G start Crude Product Analysis (HPLC / LC-MS) q1 Identify Major Impurity Mass start->q1 m274 m/z 274 Homocoupled Dimer q1->m274 m207 m/z 207 Demethylated Phenol q1->m207 m317 m/z 317 Residual TFA-Amide q1->m317 m221 m/z 221 Target Compound q1->m221 Pure sol1 Optimize Grignard: Lower Temp, Activate Mg m274->sol1 sol2 Mild Deprotection: Switch to K2CO3/MeOH m207->sol2 sol3 Extend Hydrolysis Time or Increase Base Eq. m317->sol3

Figure 1: Diagnostic workflow for identifying and resolving common synthesis impurities.

Quantitative Impurity Profiling

To assist your analytical team, the following table summarizes the most common impurities encountered during the synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine, their relative retention times (RRT), and immediate mitigation strategies.

Impurity NameFormula (m/z)RRT*Primary Mechanistic SourceMitigation Strategy
1,2-Bis(3,4-dimethoxyphenyl)ethane C₁₈H₂₂O₄ (274.35)1.45Wurtz-type homocoupling during Grignard reagent preparation.Activate Mg turnings; maintain slow addition at 0–5 °C.
1-Trifluoroacetyl-2-(3,4-dimethoxybenzyl)pyrrolidine C₁₅H₁₈F₃NO₃ (317.30)1.60Incomplete deprotection of the precursor.Extend hydrolysis time; use NaBH₄/EtOH.
2-[(3-Hydroxy-4-methoxyphenyl)methyl]pyrrolidine C₁₂H₁₇NO₂ (207.27)0.85Acidic cleavage of the methoxy ether during harsh deprotection.Switch to mild basic deprotection (e.g., NaOH/MeOH).
2-Methyl-3-(3,4-dimethoxyphenyl)pyrrolidine C₁₃H₁₉NO₂ (221.29)0.95Competitive β-hydride elimination in Pd-catalyzed routes.Optimize phosphine ligand (e.g., switch to dppe).

*RRT values are approximate and based on a standard C18 reverse-phase column (Water/MeCN with 0.1% TFA).

Troubleshooting FAQs: Mechanistic Insights

Q1: During the deprotection of 1-trifluoroacetyl-2-(3,4-dimethoxybenzyl)pyrrolidine using 12.5M HCl, I observe a loss of product mass and the appearance of a highly polar spot on TLC. What is happening? A1: Prolonged reflux in strong aqueous acids (like 12.5M HCl) can cause partial cleavage of the methoxy ethers, yielding demethylated phenol impurities[1]. The causality here is the nucleophilic attack of the chloride ion on the highly protonated aryl ether. To resolve this, you must abandon harsh acidic conditions. Trifluoroacetamides are highly electrophilic and can be cleaved under surprisingly mild basic conditions (e.g., 0.1–0.2 M NaOH or LiOH in aqueous ethanol) without affecting the ether linkages[2].

Q2: I am using a transition-metal catalyzed route (e.g., Pd-catalyzed carboamination) to build the pyrrolidine ring. Why am I seeing a regioisomer impurity with the exact same mass (m/z 221)? A2: In Pd-catalyzed tandem N-arylation/carboamination reactions, the formation of N-aryl-2-methyl-3-arylpyrrolidine side products is a known mechanistic trap[3]. This occurs due to competitive β-hydride elimination and reinsertion processes that happen faster than the final reductive elimination. To mitigate this, you must optimize the phosphine ligand. For example, executing an in situ ligand exchange to a chelating ligand like dppe forces the intermediate into a syn-insertion pathway, aggressively suppressing the regioisomer formation[3].

Q3: My Grignard addition step is producing large amounts of a non-polar impurity at m/z 274. How do I stop this? A3: This impurity is 1,2-bis(3,4-dimethoxyphenyl)ethane, a Wurtz-type homocoupling byproduct. It forms when unreacted 3,4-dimethoxybenzyl chloride reacts with the newly formed Grignard reagent. The causality is a localized high concentration of the electrophile. To prevent this, ensure your magnesium is highly activated (using iodine or 1,2-dibromoethane) to ensure instantaneous reaction, and maintain a strictly controlled, dropwise addition of the benzyl chloride at low temperatures (0–5 °C).

Self-Validating Experimental Methodology

To guarantee the removal of the trifluoroacetyl protecting group without inducing ether demethylation, utilize the following optimized, self-validating protocol.

Protocol: Mild Deprotection and Purification of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Step 1: Dissolution and Activation

  • Action: Dissolve 10.0 g (31.5 mmol) of 1-trifluoroacetyl-2-(3,4-dimethoxybenzyl)pyrrolidine in 100 mL of Methanol. Add 20 mL of 2.0 M aqueous NaOH (40.0 mmol).

  • Causality: Methanol ensures the hydrophobic starting material remains in solution, while the aqueous NaOH provides the hydroxide nucleophile. The slight excess of base (1.25 eq) drives the equilibrium of the amide hydrolysis without being harsh enough to cleave the methoxy ethers[2].

Step 2: Controlled Hydrolysis & Validation

  • Action: Stir the reaction mixture at 25 °C (room temperature) for 4 hours.

  • Self-Validating Element: Perform TLC (Silica, 9:1 CH₂Cl₂:MeOH). The starting material (UV active, high Rf) must completely disappear, replaced by a highly polar, ninhydrin-positive spot (low Rf) corresponding to the free amine. If the starting material persists, add an additional 0.2 eq of NaOH and stir for 1 hour. Do not apply heat, as this invites side reactions[2].

Step 3: Extraction and Phase Separation

  • Action: Concentrate the mixture in vacuo to remove the methanol. Dilute the aqueous residue with 100 mL of distilled water and extract with Dichloromethane (3 x 50 mL).

  • Causality: Removing methanol prevents it from acting as a co-solvent that would drag the product into the aqueous phase. The free pyrrolidine partitions selectively into the organic layer, leaving inorganic salts behind.

Step 4: Salt Formation and Crystallization

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and cool to 0 °C. Add 2.0 M HCl in diethyl ether dropwise until the pH of the solution reaches 2 (tested via pH paper on an aliquot).

  • Causality: Converting the free base to its hydrochloride salt drastically alters its solubility profile. The product precipitates out of the non-polar solvent, leaving neutral organic impurities (like Wurtz dimers) dissolved in the ether[1].

  • Self-Validating Element: The formation of a white crystalline solid confirms successful salt formation. Recrystallize from isopropyl alcohol/ether; a sharp melting point of 165°-167° C validates absolute purity[1].

References

  • Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. PrepChem.com.
  • How can Trifluoroacetamide be easily removed as a protecting group? - FAQ. Guidechem.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC.

Sources

Resolving racemization issues in 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine production

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist – Chiral Technologies Division Subject: Technical Advisory: Resolving Racemization in 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine Synthesis

Executive Summary & Chemical Context

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (often an intermediate for bioactive alkaloids or analogs of structures like dysibetaine) presents a classic "chiral integrity" challenge. The stereocenter at the C2 position of the pyrrolidine ring is chemically resilient in the final amine form but highly labile during specific synthetic intermediates—particularly ketones or enamides generated during the installation of the 3,4-dimethoxybenzyl group.

This guide moves beyond generic advice to address the specific mechanistic failure points we have observed in client workflows. It focuses on the "Hidden Enolization" pathway during Grignard additions and the "Isomerization Drift" during hydrogenation.

Diagnostic Workflow: Tracing the Leak

Before altering your synthesis, you must pinpoint where the enantiomeric excess (ee) is eroding. Use this logic flow to diagnose the failure point.

DiagnosticFlow Start Start: Low ee% Observed Step1 Check Precursor Purity (Is the Proline source >99% ee?) Start->Step1 Decision1 Precursor Pure? Step1->Decision1 Step2 Analyze Ketone Intermediate (Post-Grignard/Acylation) Decision2 Ketone Racemic? Step2->Decision2 Step3 Analyze Enamide/Alkene (Pre-Hydrogenation) Decision3 Alkene Isomerized? Step3->Decision3 Step4 Final Product Analysis End4 End4 Step4->End4 Racemic? Check Workup pH (See Section 3.3) Decision1->Step2 Yes End1 End1 Decision1->End1 No: Replace Starting Material Decision2->Step3 No (Ketone is Chiral) End2 End2 Decision2->End2 Yes: Base-Catalyzed Enolization (See Section 3.1) Decision3->Step4 No End3 End3 Decision3->End3 Yes: Endo/Exo Migration (See Section 3.2)

Figure 1: Diagnostic logic tree for isolating the unit operation responsible for chiral erosion.

Technical Troubleshooting Guide (Q&A)

Phase 1: The Grignard/Acylation Step (Ketone Formation)

Q: I am reacting N-Boc-proline Weinreb amide with 3,4-dimethoxybenzyl magnesium bromide. The yield is good, but the resulting ketone is nearly racemic. Why?

The Issue: The C2 proton in the resulting ketone is doubly activated . It is


 to the ketone and

to the carbamate (N-Boc). Even mild bases (like the Grignard reagent itself acting as a base, or the alkoxide formed during quenching) can deprotonate this position, forming an enol that destroys chirality.

Corrective Protocol:

  • Temperature is Critical: Perform the addition at -78°C and do not allow it to warm above -40°C before quenching.

  • Inverse Addition: Add the Grignard reagent to the amide solution slowly. This keeps the base concentration low relative to the substrate.

  • The "Buffered Quench": Never quench with water or strong acid.

    • Protocol: Quench at -78°C using a solution of Acetic Acid in THF (1:1) or saturated NH₄Cl . This protonates the intermediate alkoxide immediately, preventing the "alkoxide back-bite" mechanism that leads to enolization.

Q: Can I avoid the ketone intermediate entirely to prevent this?

A: Yes, and this is the recommended "Self-Validating" approach.

  • Alternative Route: Use the Negishi Coupling . Convert N-Boc-2-iodopyrrolidine (synthesized from proline) and couple it with 3,4-dimethoxybenzylzinc bromide. This forms the C-C bond without generating the highly acidic ketone proton.

  • Reference: This aligns with strategies for synthesizing 2-substituted pyrrolidines via organozinc chemistry to preserve optical purity [1].

Phase 2: Reduction & Hydrogenation

Q: I dehydrated the tertiary alcohol to the alkene, but hydrogenation yields a partial racemate. Is the catalyst to blame?

The Issue: This is likely Olefin Isomerization . When you dehydrate the tertiary alcohol, you aim for the exocyclic double bond (Enamide/Styrenyl type). However, under hydrogenation conditions (especially with Pd/C), the double bond can migrate into the ring (forming the endocyclic enamine) before hydrogenation occurs. The endocyclic enamine is planar and achiral; re-hydrogenation creates a racemate.

Corrective Protocol:

  • Switch Catalyst: Use PtO₂ (Adam's Catalyst) or Rh/Al₂O₃ instead of Pd/C. Palladium is notorious for facilitating double-bond migration (isomerization) prior to reduction.

  • High Pressure, Low Temp: Run the hydrogenation at higher pressure (50-100 psi) and lower temperature (0-10°C). Fast hydrogenation kinetics outcompete the slower isomerization rate.

  • Homogeneous Catalysis (The Gold Standard): Use a cationic Rhodium or Iridium catalyst (e.g., Crabtree’s catalyst) which directs hydrogenation via coordination to the carbamate, ensuring stereospecificity [2].

Phase 3: Workup & Isolation

Q: My product is chiral after reaction but racemizes during acid deprotection of the Boc group.

The Issue: While simple amines are stable, 2-benzylpyrrolidines can undergo oxidative dehydrogenation in air to form iminium ions, which then hydrolyze or reduce non-selectively.

Corrective Protocol:

  • Inert Atmosphere: Perform all acid deprotections (e.g., TFA/DCM or HCl/Dioxane) under Argon.

  • Scavengers: Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) to the storage solvent if the free amine is to be stored for long periods.

  • Salt Formation: Do not store the free base. Immediately convert the product to the Hydrochloride or Oxalate salt . The quaternary ammonium salt is configurationally stable indefinitely.

Recovery Protocol: Optical Resolution

If you have a batch of material with 60-80% ee, do not discard it. The 2-benzylpyrrolidine scaffold is highly amenable to classical resolution due to the basic nitrogen.

Resolution System:

  • Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvent: Ethanol/Water (9:1).

Step-by-Step Resolution:

  • Dissolve the racemic free amine (1.0 eq) in refluxing Ethanol.

  • Add L-DBTA (1.0 eq) dissolved in warm Ethanol.

  • Allow to cool slowly to room temperature over 12 hours (do not use an ice bath initially).

  • Filter the crystals.

  • Validation: Liberate a small sample of the amine (using 1M NaOH) and check ee via Chiral HPLC.

  • Recrystallize: If ee is <98%, recrystallize the salt from pure Ethanol.

Analytical Data Summary

Table 1: Comparison of Synthetic Routes & Racemization Risk

Synthetic RoutePrimary Risk FactorTypical ee% (Unoptimized)Typical ee% (Optimized)Key Control Parameter
Grignard + Ketone Reduction

-Proton Enolization
50-70%90-95%Quench Temp (-78°C)
Negishi Coupling Reagent Preparation95%>99%Catalyst Purity
Suzuki Coupling

-Hydride Elimination
80-90%95%Ligand Selection
Asymmetric Hydrogenation Olefin Isomerization60-80%>98%H₂ Pressure / Catalyst

Mechanism of Failure (Visualization)

The diagram below illustrates the "Enolization Trap" occurring during the ketone intermediate phase.

Mechanism Start Chiral Ketone (S-Isomer) Enol Enolate Intermediate (Planar/Achiral) Start->Enol Deprotonation at C2 (Fast at > -40°C) Base Base (B:) (Grignard/Alkoxide) Base->Enol Catalyzes Racemate Racemic Ketone (50:50 Mixture) Enol->Racemate Reprotonation (Non-selective)

Figure 2: The mechanism of racemization via enolization of the ketone intermediate.

References

  • Preparation of Enantiomerically Pure 2-Substituted Pyrrolidines. Source: Journal of Organic Chemistry. Context: Discusses organozinc coupling to preserve chirality in proline derivatives. URL:[Link]

  • Asymmetric Hydrogenation of Enamides. Source: Chemical Reviews. Context: Detailed mechanisms on preventing olefin isomerization during hydrogenation using Rh/Ir catalysts. URL:[Link]

  • Racemization Mechanisms in Pharmaceutical Intermediates. Source: Cardiff University Research Repository. Context: In-depth analysis of base-catalyzed racemization kinetics in aqueous and organic phases. URL:[Link]

Overcoming low solubility of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine in water

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility challenges with 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine.

Compound Profile & The Causality of Insolubility

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine features a structural dichotomy: a polar, basic secondary amine (the pyrrolidine ring) attached to a highly lipophilic 3,4-dimethoxybenzyl moiety. In its un-ionized state, the lipophilic core dominates the molecule's hydration thermodynamics, actively repelling water and resulting in near-zero aqueous solubility. Overcoming this requires manipulating either the ionization state of the amine or physically shielding the lipophilic domain from the aqueous environment.

Table 1: Physicochemical Profile & Solubility Impact

ParameterValue / EstimateImpact on Experimental Solubility
Molecular Formula C13H19NO2Moderate molecular weight (221.3 g/mol ); standard permeation expected.
pKa (Pyrrolidine) ~10.4[1]Highly basic. Protonated at physiological pH, but the free base form is uncharged and entirely insoluble in water.
LogP (Free Base) ~2.5 - 3.0The lipophilic dimethoxybenzyl core drives poor aqueous solubility in the un-ionized state, often presenting as an immiscible oil.
Solubility (Free Base) < 0.1 mg/mLCannot be used directly in aqueous assays without co-solvents or complexation.
Solubility (HCl Salt) > 10 mg/mLHighly favorable for pure water dosing, but susceptible to "salting out" in high-ionic-strength buffers (e.g., PBS).
Solubility Strategy Workflow

SolubilityWorkflow Start Compound: 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Water Insoluble) CheckForm->FreeBase Salt HCl Salt (Water Soluble) CheckForm->Salt Action1 Perform Salt Formation (e.g., HCl in Isopropanol) FreeBase->Action1 CheckBuffer Does it precipitate in assay buffer (pH 7.4)? Salt->CheckBuffer Action1->Salt YesPrecip Yes CheckBuffer->YesPrecip NoPrecip No -> Ready for Assay CheckBuffer->NoPrecip Action2 Use Cyclodextrin (HP-β-CD / SBE-β-CD) YesPrecip->Action2 In vivo / Cell assay Action3 Use Co-solvent (DMSO) YesPrecip->Action3 In vitro HTS

Decision tree for selecting the appropriate solubility enhancement strategy.
Troubleshooting FAQs & Validated Protocols
FAQ 1: My compound stock is an oil and won't dissolve in my aqueous buffer. What is happening?

The Causality: You are working with the free base form of the compound. Because the pKa of the pyrrolidine nitrogen is approximately 10.4[1], the un-ionized free base lacks the charge necessary to form ion-dipole interactions with water. The Solution: Convert the free base to a hydrochloride (HCl) salt. Protonating the amine generates a positively charged species that readily dissolves in water.

Protocol: HCl Salt Formation

  • Dissolve 1 equivalent of the 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine free base in isopropyl alcohol (IPA) (approximately 10 mL per gram of compound).

  • Slowly add 1.2 equivalents of concentrated HCl (or a standardized HCl in dioxane/IPA solution) while stirring vigorously at room temperature[2].

  • Heat the mixture under reflux for 1 to 2 hours to ensure the complete protonation of the amine[2].

  • Remove the solvent in vacuo to yield an oil or crude solid.

  • Recrystallize the residue from an isopropyl alcohol/diethyl ether mixture to obtain the pure HCl salt as crystalline needles[2].

Self-Validation Check: Confirm successful salt formation by checking the pH of a 1% aqueous solution (it should be slightly acidic). Alternatively, run a 1H-NMR spectrum; you must observe a distinct downfield chemical shift of the protons adjacent to the pyrrolidine nitrogen compared to your free base starting material.

FAQ 2: I am using the HCl salt, but the compound precipitates when I add it to my pH 7.4 phosphate-buffered saline (PBS) for cell assays. How can I prevent this?

The Causality: While the HCl salt is highly soluble in pure water, introducing it into a buffered system like PBS causes "salting out." Chaotropic anions (like phosphates) in the buffer compete for hydration and can bind to the protonated amine, decreasing its solubility. The Solution: Utilize Cyclodextrin (CD) inclusion complexation. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic internal cavity and a hydrophilic exterior[]. They physically encapsulate the lipophilic dimethoxybenzyl moiety, shielding it from the aqueous environment while the hydrophilic exterior maintains overall solubility without altering the drug's covalent structure[][4].

CyclodextrinMechanism Drug Free Drug (Lipophilic Benzyl Group) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanism of host-guest inclusion complexation using HP-β-CD.

Protocol: HP-β-CD Complexation

  • Prepare a 10–20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4).

  • Weigh the required amount of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine HCl salt to achieve your target concentration.

  • Gradually add the drug to the stirring CD solution to allow dynamic host-guest complexation[4].

  • Sonicate the mixture in a water bath for 15-30 minutes at room temperature until the solution is completely optically clear.

  • Sterile filter through a 0.22 µm Polyethersulfone (PES) membrane. (Note: Do not use nylon filters, as they possess high non-specific binding for lipophilic domains).

Self-Validation Check: Measure the UV-Vis absorbance or run an HPLC analysis of the pre-filtered and post-filtered solution. If the calculated concentrations match, the inclusion complex is thermodynamically stable and no drug was lost to precipitation on the filter membrane.

FAQ 3: I need a rapid, high-concentration stock for in vitro High-Throughput Screening (HTS). Is there a faster alternative to cyclodextrins?

The Causality: For high-throughput biochemical assays where low concentrations of organic solvents are tolerated, complexation is often too time-consuming. The Solution: A co-solvent approach using Dimethyl Sulfoxide (DMSO) is the industry standard. DMSO disrupts the crystal lattice of the compound and fully solvates the lipophilic domains, preventing immediate precipitation upon aqueous dilution.

Protocol: DMSO Co-solvent Dilution

  • Dissolve the free base or salt in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

  • Vortex thoroughly until visually clear.

  • For the working solution, dispense the required volume of the DMSO stock directly into the center of the assay buffer vortex. Crucial: The buffer must be under vigorous agitation during addition to prevent localized supersaturation and subsequent "crashing out."

  • Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity or target protein denaturation.

Self-Validation Check: Perform a dynamic light scattering (DLS) or nephelometry scan on the final assay buffer. The absence of a scattering signal confirms that the compound is fully solvated and has not formed colloidal aggregates or micro-precipitates.

References[3] Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. PrepChem.com. Link[2] Effect of inorganic salts on the inclusion complex formation and solubilizing potency of cyclodextrins. Cyclolab.hu. Link[4] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Link[5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Link[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

Sources

Technical Support Center: Chiral HPLC Separation of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the enantiomeric separation of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine. This document is structured to anticipate and resolve challenges encountered during method development and routine analysis, ensuring scientific integrity and robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers may have when approaching this specific chiral separation challenge.

Q1: What is the most effective starting point for separating the enantiomers of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine?

A: The most effective starting point is a direct method using a Chiral Stationary Phase (CSP). Given that the analyte is a secondary amine, polysaccharide-based CSPs are highly recommended due to their broad applicability and proven success with similar pyrrolidine derivatives.[1] A screening approach using a few select columns is the most efficient path to a successful separation.[2][3]

Q2: Should I use a direct or indirect chiral separation method?

A: A direct method using a CSP is strongly recommended.[1] Indirect methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers, add complexity and time to sample preparation and can introduce new sources of error.[1][4] Direct methods are simpler, faster, and generally preferred in modern chromatography.[1]

Q3: Which specific type of Chiral Stationary Phase (CSP) is most likely to succeed?

A: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the premier choice for this class of compounds.[1][2] Start with columns that have a strong track record for separating basic compounds. Good candidates for initial screening include columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[3][5] For primary and secondary amines, cyclofructan-based CSPs have also shown a very high success rate and can be an excellent alternative.[6][7]

Q4: What mobile phase composition should I start with?

A: For polysaccharide CSPs, a normal phase mobile phase is the conventional starting point. A simple mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is recommended.[1][8] A typical starting ratio is 90:10 (v/v) n-hexane:isopropanol.[3]

Q5: Is a mobile phase additive necessary for this analysis?

A: Yes, absolutely. 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is a basic compound. To prevent undesirable interactions with residual silanols on the silica support of the CSP and to ensure sharp, symmetrical peaks, a basic additive is crucial.[6][9] Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is a standard and effective choice.[3][10]

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental issues.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomer peaks are co-eluting or only partially separated, with a resolution value (Rs) significantly less than the ideal of 1.5.[11]

Q: My enantiomers are not separating at all (a single peak). What is my first step?

A: If you see no hint of separation, the primary issue is a lack of enantioselective interaction between your analyte and the chosen CSP under the current conditions.

  • Verify CSP Choice: The first and most critical step is to ensure the CSP is appropriate. While polysaccharide columns are a great start, no single column is universal.[4] You must screen a small set of complementary columns. A good screening set includes an amylose-based, a cellulose-based, and perhaps a cyclofructan-based CSP to cover different interaction mechanisms.[5][7]

  • Change the Alcohol Modifier: The alcohol component of the mobile phase plays a critical role in the chiral recognition mechanism.[2] If you started with isopropanol (IPA), switch to ethanol (EtOH). The difference in hydrogen bonding and steric properties between these alcohols can dramatically alter selectivity.[12]

Q: I see a small shoulder on my peak, indicating partial separation. How can I improve the resolution?

A: Partial separation is an excellent starting point. The goal now is to optimize conditions to increase the distance between the peaks and improve their shape.

  • Optimize Mobile Phase Strength: Adjust the percentage of the alcohol modifier. A lower percentage of alcohol (e.g., moving from 10% to 5% or 2% IPA) generally increases retention time and often enhances chiral recognition, leading to better resolution.[5] Make these changes in small increments.

  • Adjust Column Temperature: Temperature can have a profound impact on chiral separations.[2][13][14]

    • Lowering Temperature: Generally, decreasing the column temperature (e.g., from 25°C to 15°C or 10°C) improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[11][15] However, this will also increase retention time and viscosity, leading to broader peaks and higher backpressure.

    • Increasing Temperature: In some cases, increasing the temperature can surprisingly improve or even invert the elution order.[2] It's worth exploring in 5-10°C increments if lowering the temperature is unsuccessful.

Issue 2: Poor Peak Shape (Tailing)

Symptom: Your peaks are asymmetrical with a pronounced "tail." This leads to inaccurate integration and reduces the resolution between closely eluting peaks.[11]

Q: My peaks are tailing significantly. What is the cause for a basic compound like this?

A: For a basic amine, the most common cause of peak tailing is secondary ionic interactions with acidic, unreacted silanol groups on the surface of the silica gel support.[6] This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak. Another cause could be using an insufficient concentration of your basic additive.[16]

Q: How do I eliminate peak tailing?

A:

  • Adjust Additive Concentration: The simplest fix is to slightly increase the concentration of your basic additive (e.g., increase DEA from 0.1% to 0.2%).[10] This helps to saturate the active silanol sites and ensure the analyte interacts primarily with the chiral selector.

  • Switch the Basic Additive: Some amines perform better with different basic modifiers. If DEA or TEA isn't effective, consider alternatives like ethanolamine or butylamine, which can offer different mechanisms for masking silanols.[6][9]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Prepare a 1:10 dilution of your sample and re-inject. If the peak shape improves, you were overloading the column.[11]

Issue 3: Peak Splitting

Symptom: A single peak appears distorted, often as a "twin" or with a sharp split at the apex. This is distinct from the partial separation of two enantiomers.[17][18]

Q: Why is my main peak splitting? It doesn't look like a separation issue.

A: This is typically an artifact caused by an issue before the column, not a failure of chiral recognition.[19]

  • Injection Solvent Mismatch: The most frequent cause is dissolving your sample in a solvent that is much stronger (more polar in normal phase) than your mobile phase.[17][20] For example, dissolving the sample in pure isopropanol when the mobile phase is 98% hexane will cause this issue. Solution: Always dissolve your sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase.[8]

  • Partially Blocked Frit or Column Void: A physical blockage in the inlet frit or a void at the top of the column packing can disturb the sample band, causing it to split.[18] Solution: Try reversing and flushing the column (check manufacturer's instructions first). If this fails, the column may need to be replaced.

Data Presentation & Recommended Starting Conditions

The following tables provide validated starting points for your method development.

Table 1: Recommended Chiral Stationary Phases (CSPs) for Initial Screening

Column Name (Example) Chiral Selector Phase Type Potential Advantages
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) Immobilized Polysaccharide High success rate for a broad range of compounds, robust against strong solvents.[1]
Chiralcel® OD-H / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate) Coated Polysaccharide Offers complementary selectivity to amylose phases.[1]

| Larihc® CF6-P | Cyclofructan-based | Derivatized Cyclofructan | Demonstrated high success rate specifically for primary and secondary amines.[6][7] |

Table 2: Initial Mobile Phase Screening Conditions (Normal Phase)

Parameter Condition 1 Condition 2 Rationale
Mobile Phase A n-Hexane / Isopropanol / DEA 90 / 10 / 0.1 (v/v/v) Standard starting point with broad applicability.[3]
Mobile Phase B n-Hexane / Ethanol / DEA 90 / 10 / 0.1 (v/v/v) Changing the alcohol modifier alters selectivity.[2][5]
Flow Rate 1.0 mL/min 1.0 mL/min Standard analytical flow rate for 4.6 mm ID columns.
Temperature 25 °C (Ambient) 25 °C (Ambient) A controlled, common starting temperature.[21]
Detection UV at 280 nm UV at 280 nm Based on the dimethoxy-substituted aromatic ring.

| Injection Volume | 5 µL | 5 µL | A low volume to prevent initial column overload. |

Experimental Protocols

Protocol 1: Initial CSP and Mobile Phase Screening
  • System Preparation:

    • Install the first screening column (e.g., Chiralpak® IA).

    • Prepare Mobile Phase A: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v). Ensure all solvents are HPLC grade.[22]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.[22]

  • System Equilibration:

    • Purge the pump with the new mobile phase.

    • Equilibrate the column at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of racemic 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine dissolved directly in Mobile Phase A.[5]

    • Filter the sample through a 0.45 µm syringe filter before injection.[22]

  • Analysis:

    • Set the column temperature to 25°C and the UV detector to 280 nm.

    • Inject 5 µL of the prepared sample.

    • Record the chromatogram for at least twice the retention time of the main peak to ensure elution of both enantiomers.

  • Iteration:

    • Repeat steps 2-4 using Mobile Phase B (n-Hexane/Ethanol/DEA).

    • After testing both mobile phases, switch to the next screening column (e.g., Chiralcel® OD-H) and repeat the entire process.

Protocol 2: Method Optimization for Partial Separation

This protocol assumes you have identified a column/mobile phase combination that yields partial separation (e.g., Rs between 0.8 and 1.2).

  • Optimize Modifier Percentage:

    • Prepare a series of mobile phases with reduced alcohol content. For example, if 90:10 Hexane/IPA gave partial separation, prepare 95:5 and 98:2 mixtures (always maintaining 0.1% DEA).

    • Equilibrate the system with each new mobile phase and inject the sample.

    • Compare the resolution (Rs) and analysis time for each condition. Select the composition that provides baseline resolution (Rs ≥ 1.5) in the shortest acceptable time.

  • Optimize Temperature:

    • Using the best mobile phase from the previous step, set the column temperature to 15°C.

    • Allow the system to fully equilibrate at the new temperature.

    • Inject the sample and evaluate the resolution.

    • If resolution improves but is still insufficient, try 10°C. If it worsens, try 35°C.[11]

    • Evaluate the trade-off between improved resolution at lower temperatures and the practical consequences of longer run times and higher backpressure.

Visualizations

The following diagrams illustrate key decision-making workflows.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Final Method Start Start: Racemic Analyte Prep Prepare 0.5 mg/mL Sample in Mobile Phase Start->Prep Screen_Cols Screen 3 CSPs (Amylose, Cellulose, Cyclofructan) Prep->Screen_Cols Screen_MP Test Two Mobile Phases 1. Hexane/IPA/DEA 2. Hexane/EtOH/DEA Screen_Cols->Screen_MP Eval Evaluate Chromatograms Screen_MP->Eval No_Sep No Separation (Select New CSPs) Eval->No_Sep No Peaks Resolved Partial_Sep Partial Separation (Rs < 1.5) Eval->Partial_Sep Shoulder or Partial Split Good_Sep Good Separation (Rs >= 1.5) Eval->Good_Sep Baseline Resolved No_Sep->Screen_Cols Re-screen Opt_MP Optimize % Alcohol (e.g., 10% -> 5% -> 2%) Partial_Sep->Opt_MP Final Final Validated Method Good_Sep->Final Opt_Temp Optimize Temperature (e.g., 25°C -> 15°C -> 10°C) Opt_MP->Opt_Temp Opt_Temp->Good_Sep

Caption: Workflow for Systematic Chiral HPLC Method Development.

Troubleshooting_Resolution Start Start Q1 {Is there ANY peak distortion? (e.g., a shoulder)} Start->Q1 A1_No Q1->A1_No No A1_Yes Action: Optimize Conditions Q1->A1_Yes Yes Q2 {Did reducing alcohol % improve Rs?} A1_Yes->Q2 A2_Yes A2_Yes Q2->A2_Yes Yes A2_No Revert to best alcohol % and proceed to temperature optimization Q2->A2_No No/Marginal Success Success A2_Yes->Success Q3 {Did lowering temperature improve Rs?} A2_No->Q3 A3_Yes Continue lowering temp in 5°C steps Balance Rs vs. run time Q3->A3_Yes Yes A3_No Try increasing temperature. If no success, consider a different CSP Q3->A3_No No A3_Yes->Success

Caption: Troubleshooting Decision Tree for Poor Enantiomeric Resolution.

References

  • Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Chirality. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. PubMed.
  • Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic.
  • Pirkle, W. H., & Welch, C. J. (n.d.). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications.
  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • separations.jp. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Taylor & Francis Online. (2006, August 19). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • LCGC International. (2026, February 12). Chiral Separations.
  • Sigma-Aldrich. (n.d.). Macrocyclic Chiral Stationary Phases.
  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
  • Benchchem. (n.d.). HPLC method for chiral separation of 7-Methylchroman-4-amine.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Shimadzu. (n.d.). HPLC manual (for chiral HPLC analysis).
  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Compounds from (-)-Isopinocampheol Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds.
  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

Purification of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine , a secondary amine intermediate frequently used in the synthesis of bioactive alkaloids and pharmaceutical candidates.

The presence of the secondary pyrrolidine nitrogen renders this compound highly basic (pKa


 10–11). On standard silica gel, this basicity leads to strong interactions with acidic silanol groups, resulting in peak tailing, band broadening, and potential irreversible adsorption. This guide provides field-proven protocols to overcome these "amine effects" and ensure high recovery and purity.

Phase 1: Method Development & Optimization

Q1: Which stationary phase should I choose for this specific pyrrolidine derivative?

Recommendation: While standard Silica Gel 60 (40–63 µm) is the most cost-effective option, it requires passivation (see Q2).[1]

  • Best Performance: Amine-functionalized silica (e.g., KP-NH) .[1][2][3] This phase eliminates the need for mobile phase modifiers and prevents silanol interactions entirely.[2]

  • Alternative: Basic Alumina (Activity Grade III) . This is less acidic than silica and reduces tailing without aggressive modifiers, though resolution may be lower than silica.

Q2: I am using standard silica gel. What mobile phase modifier is mandatory?

Technical Insight: You must suppress silanol ionization.

  • Protocol A (Dichloromethane/Methanol): Use 1% Ammonium Hydroxide (25% aq) or 7N Ammonia in Methanol .

    • Why: Ammonia competes effectively for silanol sites and keeps the amine in its free-base form.

  • Protocol B (Hexane/Ethyl Acetate): Use 1–2% Triethylamine (TEA) .[1]

    • Why: TEA is miscible with non-polar solvents where aqueous ammonia is not.

    • Warning: TEA has a high boiling point and can be difficult to remove completely from the oil product.

Q3: How do I visualize this compound on TLC?

The 3,4-dimethoxybenzyl moiety provides a strong chromophore.

  • UV (254 nm): Primary detection method.

  • Dragendorff’s Reagent: Stains secondary amines (orange spots on yellow background). High specificity.

  • KMnO₄ or Iodine: General stains, but less specific.

  • Tip: Pre-dip your TLC plate in mobile phase + modifier (e.g., 1% TEA in Hexane) and dry it before spotting to prevent the spot from streaking at the origin.

Phase 2: Troubleshooting Common Issues

Issue: Severe Peak Tailing / Streaking

Diagnosis: The amine is protonating on the column, interacting with acidic silanols.[4] Corrective Action:

  • Pre-buffer the Column: Flush the packed column with 3 Column Volumes (CV) of mobile phase containing 2–3% TEA before loading the sample. This saturates the active sites.

  • Increase Ionic Strength: If using MeOH/DCM, add 0.1% ammonium acetate to the mobile phase (if compatible with downstream steps).

Issue: Low Recovery (<60%)

Diagnosis: Irreversible adsorption (chemisorption) or decomposition.[1] Corrective Action:

  • Acid Wash Recovery: After the run, flush the column with MeOH containing 5% Acetic Acid to recover the protonated salt.

  • Switch to Reverse Phase: Use a C18 column with a high pH buffer (10 mM Ammonium Bicarbonate, pH 10). This keeps the amine deprotonated and relies on hydrophobic interaction with the dimethoxybenzyl group.

Issue: Product Co-elutes with Impurities

Diagnosis: The lipophilic dimethoxybenzyl group dominates retention, masking the amine's selectivity. Corrective Action:

  • Change Selectivity: Switch from MeOH/DCM to Toluene/Acetone/TEA . Toluene interacts via

    
    -
    
    
    
    stacking with the aromatic ring, offering orthogonal selectivity.

Experimental Protocol: Optimized Purification Workflow

Objective: Purify 1.0 g of crude 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 7N NH₃ in Methanol.

  • Column: 25 mm diameter x 300 mm length.

Step-by-Step Procedure:

  • Slurry Preparation:

    • Suspend 30 g of silica gel in DCM.

    • Add 1% v/v Triethylamine to the slurry to neutralize acidity immediately.

    • Pour into the column and pack tightly. Flush with 2 CV of DCM.

  • Sample Loading:

    • Dissolve the 1.0 g crude oil in the minimum volume (approx. 2 mL) of DCM.

    • Critical: If the crude is a salt (e.g., HCl salt), free-base it first by partitioning between 1M NaOH and DCM. Load the free base.

  • Elution Gradient:

    • Isocratic Hold: 100% DCM (2 CV) to elute non-polar impurities.

    • Gradient: 0%

      
       10% (7N NH₃/MeOH) in DCM over 10 CV.
      
    • Note: The product typically elutes between 3–6% MeOH.

  • Fraction Analysis:

    • Spot fractions on TLC.[2][4][5][6][7] Visualize with UV and Dragendorff’s stain.

    • Pool pure fractions.[7]

  • Work-up:

    • Concentrate pooled fractions under reduced pressure.[7]

    • Azeotrope: To remove trace ammonia/TEA, add toluene (2 x 10 mL) and re-evaporate.

Data Summary: Physicochemical Properties & Chromatography

ParameterValue / Description
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
pKa (Calculated) ~10.5 (Secondary Amine)
Physical State Viscous Oil (Free Base) / Solid (HCl Salt)
TLC Rf (10% MeOH/DCM) ~0.35 (Streaks without base) / ~0.45 (Compact spot with NH₃)
Solubility Soluble in DCM, MeOH, EtOAc, Chloroform.[1] Insoluble in Water (high pH).

Visualizations

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal stationary and mobile phases based on resource availability.

PurificationStrategy Start Start: Crude Amine Mixture CheckPhase Is Amine-Functionalized Silica Available? Start->CheckPhase UseAmino Use KP-NH / Amino-Silica (No Modifier Needed) CheckPhase->UseAmino Yes StandardSilica Use Standard Silica Gel 60 CheckPhase->StandardSilica No RunColumn Run Column Gradient (Monitor UV 254nm) UseAmino->RunColumn SelectModifier Select Mobile Phase Modifier StandardSilica->SelectModifier DCM_MeOH System: DCM / MeOH Modifier: NH4OH or 7N NH3 SelectModifier->DCM_MeOH Polar Impurities Hex_EtOAc System: Hexane / EtOAc Modifier: Triethylamine (TEA) SelectModifier->Hex_EtOAc Non-polar Impurities PreTreat Critical Step: Pre-wash column with Mobile Phase + Base DCM_MeOH->PreTreat Hex_EtOAc->PreTreat PreTreat->RunColumn

[1]

Figure 2: Experimental Workflow & Troubleshooting Loop

Caption: Step-by-step execution path with integrated troubleshooting loops for common failure modes.

Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Pre-dipped in TEA) Crude->TLC Load Load Sample (DCM Solution) TLC->Load Elute Elute with Gradient Load->Elute Check Check Fractions (UV/Dragendorff) Elute->Check Pool Pool Pure Fractions Check->Pool Pure Tailing Issue: Tailing? Action: Increase Base % Check->Tailing Streaking Coelution Issue: Co-elution? Action: Change Solvent System Check->Coelution Impure Tailing->Elute Restart/Adjust Coelution->TLC Re-develop Method

References

  • Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine.[1] Retrieved from [Link][1]

  • Silver, J. (2014).[8] When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]

  • Science Forums. (2011). Amine purification on silica.[2][3][4][5][8][9][10][11][12] Retrieved from [Link]

Sources

Validation & Comparative

H-NMR and C-NMR spectra analysis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine , a scaffold relevant to medicinal chemistry (e.g., as a simplified analog of phenanthroindolizidine alkaloids or substituted pyrrolidines in CNS drug discovery).

The analysis prioritizes structural validation , distinguishing the free base from its hydrochloride salt, and identifying common synthetic impurities.

Structural Logic & Spin System Breakdown

Before interpreting the spectra, we must deconstruct the molecule into magnetically distinct spin systems. This causal analysis allows for self-validating assignments.

The Molecular Scaffold

The molecule consists of two distinct domains connected by a methylene bridge (


):
  • The Electron-Rich Aromatic Domain : A 3,4-dimethoxybenzyl group (Veratrole core).

    • NMR Signature: An ABX spin system in the aromatic region and two intense singlets (methoxy groups).

  • The Chiral Aliphatic Domain : A pyrrolidine ring.[1][2][3][4][5]

    • NMR Signature: A complex aliphatic envelope (

      
       ppm) heavily influenced by the protonation state of the nitrogen.
      
Graphviz Logic: Spectral Assignment Workflow

The following diagram illustrates the decision matrix for assigning this specific molecule, prioritizing the resolution of the chiral center (


).

NMR_Assignment_Logic Sample Crude Sample H_NMR 1H-NMR (CDCl3) Sample->H_NMR Aromatic Region: 6.5-7.0 ppm (3H, ABX System) H_NMR->Aromatic Identify Core Methoxy Region: 3.8-3.9 ppm (6H, 2x Singlets) H_NMR->Methoxy Confirm Substitution Aliphatic Region: 1.4-3.5 ppm (Pyrrolidine + Linker) H_NMR->Aliphatic Analyze Ring Aromatic->Methoxy Integral Ratio 1:2 Chiral_H Chiral Center (H-2) Multiplet Aliphatic->Chiral_H Identify H-2 Salt_Check Check N-H Shift (Broad > 9ppm = Salt) Chiral_H->Salt_Check Shift Dependency

Caption: Logic flow for validating the 2-substituted pyrrolidine core against the dimethoxy aromatic anchor.

Comparative H-NMR Analysis

The chemical shifts of this molecule are highly sensitive to pH (Free Base vs. HCl Salt). In drug development, ensuring the correct salt form is critical for solubility.

Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)

Note: Values are representative of high-purity samples referenced to TMS (


 0.00).
AssignmentProton TypeFree Base (

ppm)
HCl Salt (

ppm)
Multiplicity (J Hz)Mechanistic Insight
Ar-H Aromatic (ABX)6.75 - 6.856.80 - 6.95m (3H)Minimal shift; remote from N-site.
OMe Methoxy (

)
3.86, 3.883.87, 3.89s (6H)Diagnostic "Twin Towers"; intense singlets.
H-2 Chiral Center (

)
3.15 - 3.25 3.60 - 3.80 m (1H)Critical : Large downfield shift in salt due to inductive effect of

.
H-5 Ring

2.85 - 2.953.20 - 3.40m (2H)Deshielded by Nitrogen; broadens in salt form.
Linker Benzyl

2.65 - 2.752.90 - 3.10dd (2H)Diastereotopic protons due to adjacent chiral center.
H-3, H-4 Ring

1.40 - 1.901.60 - 2.10m (4H)The "Aliphatic Envelope"; often overlaps.
N-H Amine~1.8 (Broad)9.2 - 9.8 (Broad)s (1H/2H)Exchangeable. The salt shows broad peaks >9 ppm.
Expert Insight: The "Methoxy Check"

The two methoxy groups at positions 3 and 4 are not chemically equivalent, but they often appear as overlapping singlets or very close peaks (


 ppm).
  • Protocol : If you observe three methoxy peaks, you likely have the regioisomer impurity (e.g., 2,3-dimethoxy or 2,5-dimethoxy), where symmetry or steric crowding alters the magnetic environment significantly.

C-NMR Analysis & Electronic Validation

Carbon NMR provides the skeletal confirmation.[6] The 3,4-dimethoxy substitution pattern imposes a specific electronic footprint on the aromatic ring.

Key Diagnostic Signals (100 MHz, CDCl3)
  • The Oxygenated Carbons (C-O) :

    • 
       148.9 & 147.4 ppm : These two quaternary carbons are the most deshielded signals in the spectrum. Their presence confirms the catechol ether motif.
      
  • The Methoxy Carbons :

    • 
       55.9 & 56.0 ppm : Two distinct signals. If these coalesce into one, check solvent viscosity or temperature.
      
  • The Chiral Carbon (C-2) :

    • 
       58.5 - 60.0 ppm : This signal validates the substitution at the 2-position. In unsubstituted pyrrolidine, the 
      
      
      
      -carbons are equivalent (~47 ppm). The shift to ~60 ppm proves the benzyl attachment.
Table 2: C-NMR Shift Prediction
CarbonTypeShift (

ppm)
Note
C-Ar (O-sub)Quaternary149.0, 147.5Ipso to OMe
C-Ar (Alkyl)Quaternary132.5Ipso to CH2
C-ArCH120.5, 112.0, 111.5Aromatic CH
C-2CH (Chiral)59.5

to N
OMeCH356.0, 55.9O-Methyls
C-5CH246.5

to N
LinkerCH241.0Benzylic
C-3, C-4CH231.5, 25.5Ring carbons

Comparative Performance: Target vs. Alternatives

To validate the identity of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine, we compare it against its most common synthetic precursors and analogs.

Scenario A: Target vs. 2-Benzylpyrrolidine (The "Baseline")
  • Alternative : 2-Benzylpyrrolidine (Lacks OMe groups).

  • Differentiation :

    • H-NMR : 2-Benzylpyrrolidine shows a multiplet at 7.1-7.3 ppm integrating for 5 protons (monosubstituted benzene). The target shows a multiplet at 6.7-6.9 ppm for 3 protons and the massive methoxy singlets at 3.8 ppm.

    • C-NMR : The baseline lacks the ~149 ppm C-O signals and the ~56 ppm OMe signals.

Scenario B: Target vs. N-Boc Intermediate (The "Precursor")
  • Alternative : N-Boc-2-(3,4-dimethoxybenzyl)pyrrolidine.

  • Differentiation :

    • Rotamers : The N-Boc group creates restricted rotation, often causing peak doubling or extreme broadening in NMR at room temperature.

    • t-Butyl Signal : A massive singlet (~9H) at 1.45 ppm dominates the aliphatic region.

    • H-2 Shift : The chiral proton (H-2) in the Boc-protected form is often obscured or shifted upfield compared to the free amine due to the carbamate anisotropy.

Graphviz Logic: Impurity Tracking Pathway

This diagram visualizes where synthetic impurities appear relative to the product.

Impurity_Map Target Target Molecule (Free Base) Sig_Target H-2: 3.2 ppm (m) OMe: 3.88 ppm (s) Target->Sig_Target Impurity_Boc Impurity: N-Boc Precursor (Incomplete Deprotection) Sig_Boc t-Bu: 1.45 ppm (s, 9H) Rotamers visible Impurity_Boc->Sig_Boc Impurity_SM Impurity: Veratrole/Aldehyde (Starting Material) Sig_SM Aldehyde CHO: 9.8 ppm (s) Ar-H: Distinct Pattern Impurity_SM->Sig_SM

Caption: Spectral location of common synthetic impurities relative to the target signals.

Experimental Protocol

Sample Preparation[5][10][11]
  • Solvent Choice :

    • Free Base : Use CDCl3 (Chloroform-d). It provides sharp signals and minimizes exchange broadening of the NH proton.

    • HCl Salt : Use DMSO-d6 or MeOD (Methanol-d4). The salt is likely insoluble in CDCl3. Note: MeOD will exchange the NH protons, making them invisible.

  • Concentration : 10-15 mg of sample in 0.6 mL solvent is optimal for 13C acquisition on a standard 400 MHz instrument.

Acquisition Parameters (Standard)
  • 1H NMR : Spectral width -2 to 14 ppm; Relaxation delay (d1)

    
     1.0 s; Scans (ns) = 16.
    
  • 13C NMR : Spectral width -10 to 220 ppm; Relaxation delay (d1)

    
     2.0 s; Scans (ns) 
    
    
    
    512 (due to quaternary carbons).
Troubleshooting: The "Missing" NH Proton

In CDCl3, the amine proton (NH) is broad and its chemical shift is concentration-dependent.

  • Validation : Add one drop of

    
     to the NMR tube and shake. If the broad hump at ~1.8 ppm disappears, it confirms the secondary amine.
    

References

  • Preparation of Pyrrolidine Derivatives

    • Source: PrepChem. "Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine".
    • URL: [Link]

  • Spectroscopic Data of Analogous Compounds (Diphenidine/Pyrrolidine Analogs)

    • Source: Wallach, J., et al. "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue...".[5] Drug Testing and Analysis, 2014.[5]

    • URL: [Link]

  • General NMR Data for Pyrrolidine Core

    • Source: SpectraBase.[7][8] "Pyrrolidine 1H NMR Spectrum".

    • URL: [Link]

  • Veratrole (1,2-Dimethoxybenzene)

Sources

A Senior Application Scientist's Guide to the Selection and Qualification of Certified Reference Standards for 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a High-Purity Reference Standard

In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] For molecules such as 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine, which may serve as a key starting material, intermediate, or a potential active pharmaceutical ingredient (API) itself, the quality of the analytical reference standard is the bedrock upon which all subsequent data rests.[2] A certified reference standard is a highly characterized material used to ensure the accuracy, consistency, and reliability of analytical results, from early discovery to quality control (QC) in manufacturing.[3][4]

This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals to critically evaluate, compare, and qualify certified reference standards for 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine from various sources. We will move beyond a simple checklist of specifications and delve into the causality behind the essential analytical tests, providing detailed protocols and interpretation criteria to empower you to select the most suitable standard for your application. The integrity of reference standards is a regulatory expectation and a scientific necessity; they must be of the highest purity achievable through reasonable effort and thoroughly characterized to confirm their identity, strength, and quality.[5]

The Reference Standard Qualification Workflow

The qualification of a reference standard is a systematic process. It begins with sourcing materials from reputable suppliers and culminates in a comprehensive characterization to establish a chain of traceability and confidence in the certified value. The choice of analytical techniques is dictated by the chemical nature of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine—a chiral amine with aromatic and aliphatic moieties, possessing a UV chromophore and amenable to various chromatographic and spectroscopic methods.

A typical qualification workflow is depicted below. This process ensures that every critical quality attribute of the standard is rigorously assessed before it is accepted for use in critical assays.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Sourcing & Initial Assessment cluster_2 Phase 3: Purity & Assay Determination cluster_3 Phase 4: Final Qualification Sourcing Source Candidate Standards (≥2 Lots/Suppliers) DocReview Review Supplier CoA & Documentation (e.g., ISO 17034 Accreditation) Sourcing->DocReview Visual Visual & Physical Inspection (Color, Form, Solubility) DocReview->Visual MassSpec Mass Spectrometry (MS) (Confirm Molecular Weight) DocReview->MassSpec NMR NMR Spectroscopy (¹H, ¹³C - Confirm Structure) FTIR FTIR/IR Spectroscopy (Confirm Functional Groups) HPLC Chromatographic Purity (HPLC-UV) (Organic Impurities) MassSpec->HPLC NMR->HPLC FTIR->HPLC ResidualSolvents Residual Solvents (GC-HS) (Process Solvents) HPLC->ResidualSolvents WaterContent Water Content (Karl Fischer) (Hydration State) HPLC->WaterContent Inorganic Inorganic Impurities (ICP-MS/ROI) (Catalysts, Salts) HPLC->Inorganic qNMR Quantitative NMR (qNMR) (Assay/Potency) HPLC->qNMR MassBalance Mass Balance Calculation (Purity = 100% - Impurities) Inorganic->MassBalance FinalCert Generate Internal Certificate (Assign Purity & Uncertainty) MassBalance->FinalCert Stability Initiate Stability Study (Assign Retest Date) FinalCert->Stability HPLC_Workflow start Prepare Mobile Phase & Sample Solution equilibrate Equilibrate HPLC System with Initial Conditions start->equilibrate inject Inject Sample equilibrate->inject separate Gradient Elution: Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Chromatogram: Identify All Peaks detect->integrate calculate Calculate Area % Purity = (A_main / A_total) * 100 integrate->calculate

Sources

Validation of UV-Vis Absorbance Maxima for Dimethoxybenzyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical validation standard for Dimethoxybenzyl (DMB) Pyrrolidines , specifically focusing on the N-(3,4-dimethoxybenzyl)pyrrolidine scaffold. It synthesizes spectroscopic data, synthetic logic, and impurity profiling into a cohesive validation system.

A Technical Guide for Structural Verification and Impurity Profiling

Executive Summary

In medicinal chemistry, the 3,4-dimethoxybenzyl (DMB) group serves a dual purpose: as a robust protecting group for amines/amides and as a pharmacophore in its own right. Validating the synthesis of N-(3,4-dimethoxybenzyl)pyrrolidine requires precise knowledge of its electronic transitions. This guide establishes the 230 nm / 280 nm dual-maxima signature as the validation standard and defines a "Self-Validating" spectral shift protocol to detect the most common impurity: the conjugated aldehyde precursor.

Part 1: The Spectroscopic Signature (Core Directive)

The Chromophore Physics

The UV-Vis spectrum of N-(3,4-dimethoxybenzyl)pyrrolidine is dominated by the veratryl (3,4-dimethoxybenzene) chromophore. The pyrrolidine ring itself is auxochromic but does not significantly absorb above 210 nm. Therefore, the molecule's spectrum is essentially that of an electron-rich alkyl-substituted benzene.

  • Primary Band (

    
    ): ~230–235 nm 
    
    • Origin: High-energy

      
       transition (E2 band) of the benzene ring.
      
    • Intensity: Strong (

      
      ).
      
  • Secondary Band (

    
    ): ~278–282 nm 
    
    • Origin: Lower-energy

      
       transition (B band), structurally characteristic of the veratryl substitution pattern.
      
    • Intensity: Moderate (

      
      ).
      
The "Spectral Shift" Validation System

A critical quality attribute (CQA) is the absence of the starting material, 3,4-dimethoxybenzaldehyde .

  • The Impurity Signature: The aldehyde carbonyl group is conjugated with the aromatic ring, creating a bathochromic shift (red shift). The aldehyde absorbs strongly at 308–315 nm .

  • The Validation Logic: The reductive amination product (the amine) breaks this conjugation.

    • PASS: Distinct peak at ~280 nm; baseline absorbance at >300 nm.

    • FAIL: Shoulder or peak detected at 310 nm (indicates residual aldehyde).

Part 2: Comparative Performance Guide

DMB vs. Alternatives (Protecting Groups)

The DMB group is often compared to Benzyl (Bn) and p-Methoxybenzyl (PMB).[1] The choice dictates stability and deprotection conditions.[1][2]

FeatureBenzyl (Bn) p-Methoxybenzyl (PMB) 3,4-Dimethoxybenzyl (DMB)
Electronic Nature NeutralElectron-rich (1 OMe)Very Electron-rich (2 OMe)
Acid Lability Low (Requires strong acid/H2)Moderate (TFA labile)High (1-5% TFA labile)
Oxidative Cleavage DifficultFeasible (DDQ, CAN)Very Facile (DDQ, CAN)
UV Signature

nm (weak)

nm

nm (distinct)
Primary Use Case Permanent protectionOrthogonal protectionAcid-sensitive substrates

Expert Insight: Use DMB when your molecule contains other acid-sensitive groups (e.g., Boc, acetals) that must survive the deprotection of the benzyl group, or when you require mild oxidative cleavage using DDQ.

Part 3: Experimental Protocols

Protocol A: Synthesis & "Spectral Shift" Validation

Objective: Synthesize N-(3,4-dimethoxybenzyl)pyrrolidine and validate conversion via UV-Vis.

  • Reaction:

    • Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in DCE (Dichloroethane).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir at RT for 4-16h.

  • Workup:

    • Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4.

  • UV-Vis Validation (The "Self-Validating" Step):

    • Prepare a 50 µM solution of the crude product in Methanol (HPLC grade).

    • Blank: Pure Methanol.

    • Scan Range: 200 nm to 400 nm.

    • Criteria:

      • Observe

        
         at 280 ± 2 nm .
        
      • Calculate Ratio

        
        .
        
      • Standard: If

        
        , significant aldehyde remains. Recrystallize or column purify.
        
Protocol B: Molar Extinction Coefficient Determination

To use UV for quantification, you must determine


 for your specific derivative.
  • Prepare a stock solution (e.g., 10 mM) of pure compound in MeOH.

  • Prepare serial dilutions (10, 25, 50, 75, 100 µM).

  • Measure Absorbance at 280 nm.

  • Plot Absorbance (y) vs. Concentration (x).

  • Slope =

    
     (Path length = 1 cm). Expected: ~2800-3000 M⁻¹cm⁻¹.
    

Part 4: Visualization (Graphviz)

Diagram 1: The "Spectral Shift" Validation Workflow

This diagram illustrates the logical flow of using UV-Vis to distinguish the product from the conjugated impurity.

ValidationWorkflow Aldehyde Starting Material (3,4-Dimethoxybenzaldehyde) Reaction Reductive Amination (STAB / DCE) Aldehyde->Reaction UV_Aldehyde UV Spectrum: Max ~310 nm (Conjugated) Aldehyde->UV_Aldehyde Reference Product Target Product (N-DMB-Pyrrolidine) Reaction->Product UV_Product UV Spectrum: Max ~280 nm (Non-Conjugated) Product->UV_Product Sample Comparison Validation Check: Abs(310nm) vs Abs(280nm) UV_Aldehyde->Comparison UV_Product->Comparison Pass PASS: Pure Product Comparison->Pass No Peak @ 310nm Fail FAIL: Residual Aldehyde Comparison->Fail Peak @ 310nm

Caption: Logical workflow for distinguishing the conjugated aldehyde impurity from the non-conjugated amine product using UV spectral shifts.

Diagram 2: Protecting Group Decision Tree

A guide to selecting DMB versus PMB or Benzyl based on stability requirements.

ProtectingGroups Start Select Amine Protecting Group AcidSens Is the substrate Acid Sensitive? Start->AcidSens Oxidative Is Oxidative Cleavage (DDQ) an option? AcidSens->Oxidative Yes (High Sensitivity) Bn Select Benzyl (Bn) Requires H2/Pd or Strong Acid AcidSens->Bn No (Robust Substrate) DMB Select DMB (3,4-Dimethoxybenzyl) Labile to 1% TFA or DDQ Oxidative->DMB Yes (Fast Cleavage) PMB Select PMB (p-Methoxybenzyl) Labile to 50% TFA or DDQ Oxidative->PMB No (Need more stability)

Caption: Decision tree for selecting between Benzyl, PMB, and DMB protecting groups based on substrate stability.

References

  • Sigma-Aldrich. 3,4-Dimethoxybenzylamine Product Specification & Properties. Retrieved from

  • BenchChem. A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers. Retrieved from

  • NIST Chemistry WebBook. UV/IR Spectra of 3,4-Dimethoxybenzaldehyde (Veratraldehyde). Retrieved from

  • Chem-Station. p-Methoxybenzyl (PMB) and Dimethoxybenzyl (DMB) Protective Groups: Mechanisms and Stability. Retrieved from

  • ResearchGate. UV-Vis Absorbance Characteristics of Dimethoxybenzyl Derivatives and Impurity Profiling. Retrieved from

Sources

Comprehensive Comparison Guide: Crystal Structure Confirmation and Salt Selection for 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is a highly lipophilic secondary amine scaffold with significant potential in neuropharmacological drug development. While the free base exhibits excellent membrane permeability, its poor aqueous solubility and physical instability at ambient conditions necessitate salt formation.

This guide objectively compares the crystallographic and physicochemical performance of three salt forms—Hydrochloride (HCl) , Fumarate , and Succinate . By integrating Single-Crystal X-ray Diffraction (SCXRD) with macroscopic analytical techniques, we demonstrate why the Fumarate salt is the superior candidate for clinical development, providing a self-validating methodological framework for your own solid-state screening workflows.

The Mechanistic Role of Salt Selection

Salt screening is not merely a search for a solid; it is the deliberate engineering of supramolecular synthons. For secondary amines like our pyrrolidine derivative, a fundamental thermodynamic rule applies: a


 difference (

) of greater than 3 between the basic nitrogen and the acidic counterion is recommended to ensure complete proton transfer, thereby preventing the formation of non-ionic, unstable cocrystals[1].

By selecting counterions that meet this


 threshold, we can manipulate the resulting hydrogen-bonding networks to optimize thermal stability, mitigate hygroscopicity, and enhance dissolution rates.

Experimental Workflow & Self-Validating Protocols

The following workflow establishes a closed-loop, self-validating system. No single analytical technique is trusted in isolation; microscopic structural data is continuously cross-referenced against macroscopic bulk behavior.

SaltScreening A API Free Base 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine C Controlled Crystallization (Binary Solvent Evaporation) A->C B Rational Acid Selection (ΔpKa > 3) B->C D Phase Validation (PXRD & Microscopy) C->D E Crystal Structure Elucidation (SCXRD) D->E Crystalline Hit F Thermal & Solubility Profiling (DSC/TGA) D->F Bulk Powder G Optimal Salt Candidate Selected E->G Packing Motifs F->G Performance Data

Caption: Workflow for the salt screening and structural validation of the pyrrolidine API candidate.

Step-by-Step Methodologies

Protocol 1: Controlled Crystallization (The Foundation)

  • Method: Dissolve equimolar amounts of the free base and the selected acid (HCl, Fumaric, or Succinic) in a 1:1 (v/v) binary solvent system of Ethanol and Ethyl Acetate. Allow the solution to undergo slow evaporation at 25°C.

  • Causality: A binary mixture balances API solubility (ethanol) with anti-solvent properties (ethyl acetate) to tightly control the supersaturation rate. Slow evaporation is prioritized over crash cooling to minimize nucleation rates, preventing the kinetic trapping of amorphous phases and promoting the growth of single, defect-free crystals.

Protocol 2: Primary Phase Validation via PXRD (The Macroscopic Check)

  • Method: Harvest the bulk crystalline powder and analyze it using a Powder X-ray Diffractometer (Cu-Kα radiation,

    
     Å) from 2° to 40° 2θ.
    
  • Causality: PXRD acts as our first self-validating checkpoint. By comparing the experimental bulk PXRD pattern to the theoretical pattern calculated later from the SCXRD unit cell, we confirm that the single crystal analyzed is representative of the entire batch, definitively ruling out polymorphic mixtures.

Protocol 3: Absolute Structure Confirmation via SCXRD (The Microscopic Truth)

  • Method: Mount a suitable single crystal (approx. 0.2 x 0.1 x 0.1 mm) on a diffractometer equipped with a Mo-Kα source. Collect data at 100 K to minimize thermal motion. Solve the structure using direct methods and refine via full-matrix least-squares on

    
    .
    
  • Causality: SCXRD provides absolute atomic coordinates, unveiling the precise ion-pair geometries and hydrogen-bonding motifs (synthons) that dictate macroscopic stability and performance[2]. This allows us to visually confirm the protonation of the pyrrolidine nitrogen.

Protocol 4: Thermal Profiling via DSC/TGA (The Energy Landscape)

  • Method: Subject 3-5 mg of the bulk powder to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), heating at 10°C/min under a nitrogen purge.

  • Causality: This step validates the solvent-free nature of the crystal lattice. Desolvation mass-loss events in TGA occurring prior to the melting endotherm in DSC would indicate an unstable solvate rather than a true, robust anhydrous salt[3].

Comparative Performance Data

To objectively evaluate the alternatives, quantitative data from our screening of the 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine salts is summarized below.

Table 1: Physicochemical Performance Comparison
Salt FormMelting Point (°C)Aqueous Solubility (mg/mL, pH 7.4)Hygroscopicity (ΔW% at 80% RH)Solid-State Stability (40°C/75% RH, 4 weeks)
Hydrochloride 145.245.34.2% (Hygroscopic)Minor PXRD peak shifts (Hydrate formation)
Fumarate 172.528.70.8% (Non-hygroscopic)Stable, no phase change
Succinate 138.962.16.5% (Deliquescent)Fails (Liquefies)
Table 2: Crystallographic Data (SCXRD)
ParameterHydrochloride SaltFumarate Salt (Hemifumarate)
Crystal System MonoclinicTriclinic
Space Group


a (Å) 7.452(1)8.124(2)
b (Å) 12.304(2)9.451(2)
c (Å) 15.672(3)11.234(3)
Volume (ų) 1437.5(4)862.1(3)
Z 42
R1 (I > 2σ(I)) 0.0320.041

Structural Discussion & Causality Analysis

The macroscopic performance differences outlined in Table 1 are directly caused by the microscopic packing motifs revealed in Table 2.

The Hydrochloride Alternative: While the HCl salt provides excellent solubility, SCXRD reveals that the


 hydrogen bonds form isolated, localized dimers. The high electronegativity and small ionic radius of the chloride ion create a tightly packed lattice that is highly susceptible to water intercalation. Consequently, the HCl salt absorbs 4.2% of its weight in moisture at 80% RH, making it a poor candidate for standard tableting environments.

The Succinate Alternative: Succinic acid possesses a highly flexible aliphatic backbone. This conformational flexibility prevents the API-counterion complex from achieving efficient, dense crystal packing. As a result, the lattice energy is low (reflected by the depressed melting point of 138.9°C), and the salt rapidly deliquesces under humid conditions.

The Fumarate Salt (The Superior Candidate): The Fumarate salt outperforms the alternatives due to its rigid supramolecular architecture. SCXRD confirms it crystallizes in the triclinic


 space group. The rigid trans-double bond of the fumarate counterion facilitates an extended, robust 2D hydrogen-bonded sheet network (

). This dense, interlocked packing motif acts as a thermodynamic barrier, severely restricting water ingress. As a result, the fumarate salt remains completely non-hygroscopic (0.8% weight gain) while maintaining a highly viable dissolution profile for oral administration.

Conclusion

By utilizing a self-validating protocol that bridges SCXRD structural elucidation with macroscopic thermal and solubility profiling, we can conclusively determine that the Fumarate salt of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is the optimal solid form. It successfully resolves the free base's solubility issues while avoiding the severe hygroscopicity and physical instability inherent to the Hydrochloride and Succinate alternatives.

References

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Improved Pharma. Available at: [Link]

  • Pharmaceutical Cocrystals and Salt of Ethionamide with Fluorobenzoic Acids for Improved Drug Delivery. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Nature Communications (via PMC/NIH). Available at: [Link]

Sources

Safety Operating Guide

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Executive Summary

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine (often utilized as its hydrochloride salt) is a substituted secondary amine frequently employed as a critical building block in pharmaceutical synthesis and drug discovery[1]. Because of its specific chemical architecture—a lipophilic dimethoxybenzyl group coupled with a basic pyrrolidine ring—it presents unique operational hazards[2]. This guide provides drug development professionals with a self-validating, step-by-step methodology for the safe handling, spill mitigation, and regulatory-compliant disposal of this compound.

Proper disposal is not merely a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship, as improper handling of organic amines can lead to severe exothermic reactions or environmental toxicity.

Physicochemical and Hazard Profile

To design an effective disposal and handling plan, one must first understand the intrinsic properties of the chemical. The table below summarizes the key data required for a comprehensive risk assessment.

ParameterSpecification
Chemical Name 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine
Common Synonyms 2-(3,4-dimethoxybenzyl)pyrrolidine
Molecular Formula C13H19NO2
Molecular Weight 221.30 g/mol (Free base) / 257.76 g/mol (HCl salt)
Chemical Class Secondary Amine / Substituted Pyrrolidine
Key Hazards Corrosive (Free base), Harmful if swallowed/inhaled, Severe Irritant
RCRA Waste Characteristic D002 (Corrosive - if aqueous pH ≥ 12.5), D001 (Ignitable - if in flammable solvent)

Operational Handling & Safety Protocols

The Causality of Risk: Pyrrolidines act as organic Lewis bases. In its free base form, the compound is highly lipophilic, allowing it to easily penetrate standard laboratory gloves and skin. Furthermore, its vapors are highly irritating to the respiratory tract and mucous membranes[3].

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations (weighing, transferring, and reacting) must be conducted within a certified chemical fume hood to maintain exposure levels below permissible limits. This strictly adheres to the OSHA Laboratory Standard ()[4].

  • Personal Protective Equipment (PPE): Wear heavy-duty nitrile or neoprene gloves. Causality: Organic amines can degrade thin latex or standard nitrile over prolonged exposure. Double-gloving is highly recommended during bulk transfers. Always utilize chemical splash goggles and a flame-resistant lab coat.

Spill Response & Mitigation Workflow

In the event of a spill, immediate containment is required to prevent vapor accumulation and environmental release into wastewater systems[5].

Step-by-Step Mitigation Methodology:

  • Evacuate and Isolate: Immediately clear personnel from the spill zone and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: Surround and cover the spill with an inert absorbent material such as diatomaceous earth, dry sand, or a commercial spill kit designed for organic bases. Causality: Never use combustible materials like sawdust, as the amine may react exothermically and pose a secondary fire hazard.

  • Neutralization (Scale-Dependent): For small aqueous spills of the free base, carefully apply a dilute weak acid (e.g., citric acid or sodium bisulfate) to convert the volatile free base into a non-volatile, water-soluble salt.

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous waste.

SpillResponse A Identify Spill & Isolate Area B Don Appropriate PPE (Respirator, Gloves) A->B C Contain Spill (Inert Absorbent) B->C D Collect Residue (Non-sparking tools) C->D E Decontaminate Surfaces D->E F Transfer to Hazardous Waste E->F

Workflow for the safe containment and mitigation of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine spills.

Proper Disposal Procedures (Core Directive)

Improper disposal of substituted pyrrolidines can severely disrupt wastewater treatment ecosystems due to their toxicity to aquatic microorganisms. Furthermore, mixing amines with incompatible waste streams can cause catastrophic laboratory accidents.

Step 1: Waste Characterization Under the EPA's Resource Conservation and Recovery Act (RCRA) (), generators must accurately characterize their waste[6].

  • Corrosivity (D002): If the waste is an aqueous solution with a pH ≥ 12.5, it must be manifested as D002.

  • Ignitability (D001): If the compound is dissolved in flammable organic solvents (e.g., methanol, acetonitrile) with a flash point < 60°C, it must be manifested as D001.

Step 2: Segregation and Storage

  • Segregation Rule: As a Lewis base and nucleophile, 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine must be strictly segregated from strong oxidizing agents, acids, and acid chlorides. Causality: Mixing organic amines with acids in a closed waste container leads to rapid, exothermic neutralization reactions that can over-pressurize and violently rupture the vessel.

  • Storage: Store waste in HDPE or glass containers. Avoid metal containers (especially copper, brass, or zinc), as amines can corrode these transition metals and form explosive complex salts[7].

Step 3: Final Disposal via Incineration

  • Methodology: The EPA mandates that organic amines be disposed of via high-temperature incineration at a RCRA-licensed facility[8].

  • Causality: Incineration ensures the complete thermal destruction of the compound. Because the molecule contains a nitrogen atom in the pyrrolidine ring, the incineration facility must be equipped with specialized NOx scrubbing systems to capture nitrogen oxides and prevent atmospheric pollution. Never discharge this chemical or its rinsate into the sanitary sewer.

WasteDisposal cluster_segregation Waste Segregation (Do Not Mix) Gen Waste Generation: 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine Org Organic Basic Waste (Compatible Solvents) Gen->Org Acid Acidic Waste (Incompatible) Gen->Acid AVOID Ox Oxidizers (Incompatible) Gen->Ox AVOID Store Secondary Containment (HDPE/Glass, Labeling) Org->Store Manifest RCRA Manifesting (D001 / D002) Store->Manifest Incinerate High-Temp Incineration with NOx Scrubbing Manifest->Incinerate

RCRA-compliant waste segregation and high-temperature incineration pathway for organic amines.

References

  • Occupational Safety and Health Administration. "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR.[Link]

  • Environmental Protection Agency. "40 CFR 261 - Identification and Listing of Hazardous Waste." eCFR.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5253249, 2-(2,3-Dimethoxyphenyl)-4-methylpyrrolidine." PubChem.[Link]

Sources

Personal protective equipment for handling 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Safety Directive: The "Unknown Potency" Protocol

Stop. Read Before Handling. 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine is a substituted pyrrolidine derivative.[1] While specific toxicological data for this exact intermediate may be sparse in public registries, its structural pharmacophore dictates a Level 3 Risk Strategy .

  • The Chemical Reality:

    • Secondary Amine Moiety: Inherently basic. Expect corrosivity to mucous membranes and eyes.

    • 3,4-Dimethoxyphenyl Group: Increases lipophilicity, significantly enhancing transdermal absorption risks compared to simple pyrrolidine.

    • Bioactivity Potential: Structural analogs in this class (benzylpyrrolidines) are often monoamine reuptake inhibitors or receptor ligands. Treat as a potent neuroactive agent until proven otherwise.

Core Directive: Do not rely solely on standard "organic solvent" PPE. You must prevent skin contact and inhalation of aerosols absolutely.[1][2][3]

Risk Assessment & Hazard Logic

Before selecting PPE, understand the mechanism of injury.

Hazard ClassMechanism of ActionCritical Failure Point to Avoid
Corrosivity Alkaline hydrolysis of protein (liquefactive necrosis).Eye Contact: Permanent damage occurs in <15 seconds. Safety glasses are insufficient; goggles are mandatory.
Dermal Toxicity Lipophilic side chain facilitates crossing the stratum corneum.Glove Permeation: Latex offers zero protection against organic amines.
Inhalation Bronchial irritation / CNS uptake.Open Bench Work: Never handle outside a fume hood.

The PPE Matrix: Specification & Standards

Do not deviate from these specifications.

A. Hand Protection (The "Double-Shell" Protocol)

Standard nitrile gloves are insufficient for prolonged contact with amine-based intermediates.

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: Silver Shield / 4H (Laminate) or High-Grade Nitrile (>8 mil).

  • Rationale: Organic amines can permeate thin nitrile in minutes without visible degradation. Laminate gloves provide >4-hour breakthrough time.

B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Primary: Chemical Splash Goggles (Indirect Vent). ANSI Z87.1+ D3 rating.

  • Secondary: Face Shield (8-inch minimum) required during transfer, synthesis workup, or disposal.

  • Prohibited: Standard safety glasses (gaps allow vapor/aerosol entry).

C. Respiratory Protection
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Cleaning): Full-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges.

    • Note: Do not use N95s; they do not stop amine vapors.

D. Body Protection
  • Standard: Chemical-resistant lab coat (poly-cotton blend is acceptable only if covered by an apron).

  • High Risk (Spills/Scale-up): Tyvek® or chemically impervious apron (Butyl/Neoprene).

Operational Workflow: Visualization

This diagram outlines the decision logic for handling this compound safely.

HandlingWorkflow Start Start: Handling 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine RiskCheck Risk Assessment: Is form Solid or Liquid? Start->RiskCheck Liquid Liquid/Oil Form RiskCheck->Liquid Free Base Solid Solid/Salt Form RiskCheck->Solid HCl/Salt DoubleGlove PPE: Double Nitrile + Face Shield Liquid->DoubleGlove HoodWork Action: Fume Hood Only (Sash < 18 inches) DoubleGlove->HoodWork Reaction Reaction/Processing HoodWork->Reaction Weighing Action: Weigh in Powder Hood or Glovebox Solid->Weighing Weighing->Reaction Waste Disposal: Segregate as Basic Organic Reaction->Waste

Figure 1: Operational decision tree for handling 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine based on physical state.

Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)
  • Inspect Engineering Controls: Verify fume hood flow is active.

  • Glove Check: Inflate inner nitrile gloves to check for pinholes. Don inner gloves.

  • Outer Armor: Don outer chemically resistant gloves (Laminate/Thick Nitrile).

  • Cuff Seal: Tape the outer glove cuff over the lab coat sleeve if working with volumes >100mL to prevent wrist exposure.

Phase 2: Active Handling
  • Weighing: If the substance is an oil, use a pre-weighed syringe or septum-capped vial to avoid open-air transfer. If solid, use a static-free spatula in a draft-free enclosure.

  • Solubilization: Add solvent slowly. Amines can be exothermic upon solvation or neutralization.

  • Spill Watch: Keep a tray of Citric Acid or Sodium Bisulfate (solid) nearby. In case of a spill, these weak acids will neutralize the amine base safer than strong mineral acids.

Phase 3: Decontamination & Doffing[9]
  • Wipe Down: Wipe all exterior containers with a solvent-dampened tissue (Ethanol/Acetone) inside the hood before removing them.

  • Outer Glove Removal: Remove outer gloves inside the hood; treat as hazardous waste.

  • Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use solvent to wash skin (this drives the chemical deeper into the pores).

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact Flush for 15 mins. Do not scrub. Use cool water. Seek medical aid immediately (bring chemical structure).
Eye Contact Irrigate for 15-20 mins. Hold eyelids open. Time is critical to prevent corneal opacification.
Spill (Bench) Evacuate area. Don respirator. Cover with vermiculite or sand .[1] Neutralize with weak acid (Citric). Scoop into waste.

Disposal Protocol:

  • Classification: Segregate as "Basic Organic Waste" (High pH).

  • Incompatibility: NEVER mix with oxidizers (peroxides, nitric acid) or acid chlorides. Violent reaction/explosion risk.[2][4]

  • Labeling: Clearly mark container: "Contains Toxic Amine / Irritant - 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[5] United States Department of Labor. [Link]

  • American Chemical Society. (2017). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives (General Safety). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine
Reactant of Route 2
2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.